1-Dodecanol-d1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
187.34 g/mol |
IUPAC Name |
1-deuteriooxydodecane |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i13D |
InChI Key |
LQZZUXJYWNFBMV-YSOHJTORSA-N |
Isomeric SMILES |
[2H]OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Applications of 1-Dodecanol-d1 in Research
This technical guide provides a comprehensive overview of the research applications of 1-Dodecanol-d1, a deuterated form of 1-dodecanol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the primary use of this compound as an internal standard in quantitative analysis by mass spectrometry and explores its potential role as a tracer in metabolic studies.
Core Application: Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.
Stable isotope-labeled internal standards (SIL-IS), such as this compound or more commonly the perdeuterated 1-Dodecanol-d25, are considered the gold standard for quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to those of the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to their mass difference, they can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration, effectively canceling out many sources of experimental variability.
Experimental Protocol: Quantification of 1-Dodecanol in Environmental Water Samples using 1-Dodecanol-d25 as an Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the quantification of 1-dodecanol in environmental water samples using a deuterated internal standard. This protocol is based on established methods for the analysis of 1-dodecanol, adapted to include the use of a stable isotope-labeled internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample, add a known amount of 1-Dodecanol-d25 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) as the internal standard.
-
Acidify the sample to pH 3 with hydrochloric acid.
-
Perform liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously for 5 minutes.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh 20 mL aliquot of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. Derivatization
To enhance the ionization efficiency and chromatographic retention of 1-dodecanol, derivatization is often employed. Phenyl isocyanate is a common derivatizing agent for alcohols.
-
To the reconstituted extract, add 50 µL of a 1% solution of phenyl isocyanate in acetonitrile.
-
Add 10 µL of pyridine as a catalyst.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with 5 mM ammonium acetate in water (A) and 5 mM ammonium acetate in acetonitrile (B) is used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions for the phenyl isocyanate derivatives of 1-dodecanol and its deuterated internal standard would be monitored.
-
Data Presentation
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecanol Derivative | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| 1-Dodecanol-d25 Derivative (IS) | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing the derivatized standards into the mass spectrometer.
Table 3: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.015 µg/L |
| Linearity (r²) | >0.995 |
| Recovery | 95-105% |
| Precision (%RSD) | <10% |
Mandatory Visualization
Potential Application: Tracer in Metabolic Studies
For instance, this compound could be administered to an in vivo model or incubated with cell cultures to study the pathways of fatty alcohol metabolism. The deuterium label would allow for the distinction between the exogenously supplied dodecanol and the endogenous pool.
Hypothetical Experimental Design: Investigating the Oxidation of 1-Dodecanol
1. In Vitro Model:
-
Incubate primary hepatocytes or a relevant cell line with a known concentration of this compound.
-
At various time points, collect cell lysates and culture medium.
-
Extract metabolites using a suitable method (e.g., protein precipitation followed by solid-phase extraction).
-
Analyze the extracts by high-resolution mass spectrometry to identify and quantify deuterated metabolites.
2. Potential Metabolites:
-
Dodecanal-d1: The first oxidation product.
-
Dodecanoic acid-d1 (Lauric acid-d1): The subsequent oxidation product.
-
Further downstream metabolites from fatty acid oxidation (beta-oxidation).
Mandatory Visualization
Conclusion
The primary and most well-established research application for this compound is as an internal standard for the accurate and precise quantification of 1-dodecanol by isotope dilution mass spectrometry. Its use significantly improves the reliability of analytical methods by correcting for experimental variations. Furthermore, this compound holds significant potential as a tracer for elucidating the metabolic pathways of fatty alcohols in various biological systems. The methodologies and experimental designs presented in this guide provide a framework for researchers and scientists to effectively utilize this valuable labeled compound in their studies.
References
An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Dodecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-dodecanol, with a particular focus on 1-dodecanol-d25. For comparative purposes, data for non-deuterated 1-dodecanol is also presented. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.
Quantitative Physical Data
The following table summarizes the key physical properties of 1-dodecanol and its deuterated analogue, 1-dodecanol-d25. This allows for a direct comparison of the impact of deuteration on these fundamental characteristics.
| Physical Characteristic | 1-Dodecanol (Non-deuterated) | 1-Dodecanol-d25 |
| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O |
| Molecular Weight | 186.34 g/mol | 211.49 g/mol |
| Melting Point | 22-26 °C | 22-26 °C |
| Boiling Point | 260-262 °C | 260-262 °C |
| Density | 0.833 g/mL at 25 °C | 0.931 g/mL at 25 °C |
| Refractive Index | n20/D 1.442 | n20/D 1.437 |
Experimental Protocols for Physical Characterization
The determination of the physical characteristics of deuterated compounds like 1-dodecanol-d25 follows standard laboratory procedures for organic compounds. The following are detailed methodologies for the key experiments.
2.1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is typically a narrow range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small, finely powdered sample of the deuterated 1-dodecanol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For accuracy, the determination is repeated at least twice, and the average value is reported.
-
2.2. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.
-
Apparatus: Thiele tube or a distillation apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle).
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid deuterated 1-dodecanol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Determination of Density
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).
-
The pycnometer is filled with the deuterated 1-dodecanol, ensuring no air bubbles are trapped, and its mass is measured (m₂).
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined (m₃).
-
The density of the deuterated 1-dodecanol (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] × ρ_water where ρ_water is the density of water at the experimental temperature.
-
2.4. Determination of Refractive Index
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper.
-
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of the deuterated 1-dodecanol are placed on the surface of the measuring prism using a dropper.
-
The prism is closed, and the light source is switched on.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of deuterated 1-dodecanol.
Caption: Workflow for the physical characterization of deuterated 1-dodecanol.
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of 1-Dodecanol-d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Dodecanol-d1, a deuterated analog of the fatty alcohol 1-dodecanol. This document details the most effective synthetic methodology, provides explicit experimental protocols, and presents key analytical data for the characterization of the final product. The information contained herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to produce and verify this isotopically labeled compound.
Introduction
1-Dodecanol, a 12-carbon fatty alcohol, and its isotopically labeled counterparts are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The introduction of a deuterium atom at a specific position, as in this compound, allows for the precise tracking and quantification of the molecule without significantly altering its chemical properties. This guide focuses on the targeted synthesis of this compound, where a single deuterium atom is incorporated at the C-1 position.
Synthetic Approach: Reduction of a Carboxylic Acid Derivative
The most efficient and specific method for the synthesis of this compound is the reduction of a suitable carboxylic acid derivative with a deuterium-donating reducing agent. The preferred starting material is an ester of dodecanoic acid, such as methyl dodecanoate (also known as methyl laurate), due to its commercial availability and ease of handling. The reducing agent of choice is lithium aluminum deuteride (LiAlD₄), a powerful source of deuteride ions (D⁻) capable of reducing esters to primary alcohols.
The overall reaction scheme is as follows:
CH₃(CH₂)₁₀COOCH₃ + LiAlD₄ → CH₃(CH₂)₁₀CHDOH
This reaction ensures the specific placement of the deuterium atom at the C-1 position of the dodecanol backbone.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the reduction of methyl dodecanoate with lithium aluminum deuteride.
Materials:
-
Methyl dodecanoate (CH₃(CH₂)₁₀COOCH₃)
-
Lithium aluminum deuteride (LiAlD₄), 98 atom % D
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line, is charged with a solution of lithium aluminum deuteride (1.1 g, 26.2 mmol) in anhydrous diethyl ether (50 mL) under an inert atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of methyl dodecanoate (5.0 g, 23.3 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
Quenching: The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and finally 6 mL of water. This procedure is performed with vigorous stirring to precipitate the aluminum salts.
-
Workup: The resulting white precipitate is removed by vacuum filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are washed sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Molar Equivalent |
| Methyl Dodecanoate | C₁₃H₂₆O₂ | 214.35 | 5.0 g | 1.0 |
| Lithium Aluminum Deuteride | LiAlD₄ | 41.99 | 1.1 g | 1.12 |
| This compound | C₁₂H₂₅DO | 187.34 | Theoretical Yield: 4.37 g | - |
Table 2: Physicochemical and Analytical Data for this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 259 °C at 760 mmHg |
| Yield | Typically >90% |
| Isotopic Purity | >98% D at the C-1 position |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.63 (t, J = 6.6 Hz, 1H, -CHDOH), 1.56 (p, J = 6.9 Hz, 2H), 1.25 (s, 18H), 0.88 (t, J = 6.8 Hz, 3H) |
| Mass Spectrum (EI) | m/z (relative intensity): 187 (M⁺), 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Reaction Signaling Pathway
This diagram illustrates the key transformations in the synthesis.
Caption: Key reaction steps in the synthesis.
Characterization
The successful synthesis of this compound is confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool for confirming the isotopic labeling. In the spectrum of this compound, the characteristic triplet at approximately 3.6 ppm, corresponding to the two protons on the C-1 carbon in unlabeled 1-dodecanol, will be replaced by a triplet integrating to a single proton, confirming the presence of a single proton on the deuterated carbon (-CHDOH).
-
Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of the deuterium atom. The molecular ion peak (M⁺) for this compound will appear at m/z 187, which is one mass unit higher than that of unlabeled 1-dodecanol (m/z 186). The isotopic purity can be determined by comparing the relative intensities of the M⁺ and (M-1)⁺ peaks.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The reduction of methyl dodecanoate with lithium aluminum deuteride provides a high-yield, high-purity route to this valuable isotopically labeled compound. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for researchers and professionals requiring this compound for their scientific endeavors. Proper handling of the pyrophoric reducing agent and adherence to standard laboratory safety procedures are paramount for the successful and safe execution of this synthesis.
A Guide to the Certificate of Analysis for 1-Dodecanol-d1
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like 1-Dodecanol-d1 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the material. This guide explains the key components of a typical CoA for this compound, detailing the analytical tests performed and how to interpret the results.
Understanding the Basics
1-Dodecanol is a fatty alcohol used in the synthesis of detergents, emulsifiers, and pharmaceuticals.[1][2] Its deuterated form, this compound, is a valuable tool in metabolic research and as an internal standard in mass spectrometry-based analyses. The "d1" designation indicates that one hydrogen atom has been replaced by its isotope, deuterium. The precise location and extent of this isotopic labeling are key parameters detailed in the CoA.
Summary of Key Analytical Data
A typical CoA for this compound will present a summary of the analytical tests performed on a specific lot. The following tables outline the expected physical properties and the results of key analytical tests.
Table 1: Physical and Chemical Properties
| Property | Specification |
| Appearance | Colorless liquid or solid[3] |
| Molecular Formula | C₁₂H₂₅DO |
| Molecular Weight | 187.34 g/mol |
| Melting Point | 22-26 °C |
| Boiling Point | 260-262 °C |
| Solubility | Slightly soluble in water |
Table 2: Analytical Test Summary
| Test | Method | Specification | Purpose |
| Chemical Purity | Gas Chromatography (GC) | ≥98.0% | To determine the percentage of this compound relative to other volatile impurities. |
| Identity | ¹H NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and the position of the deuterium label. |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D | To quantify the percentage of molecules that contain the deuterium isotope. |
| Water Content | Karl Fischer Titration | ≤0.1% | To measure the amount of residual water in the material. |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | To identify and quantify any remaining solvents from the synthesis and purification process. |
Detailed Experimental Protocols
The specifications outlined in the CoA are verified through rigorous experimental protocols. Below are detailed methodologies for the key experiments cited.
Chemical Purity by Gas Chromatography (GC)
-
Principle: This method separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is typically used for quantification.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and an FID.
-
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased (a temperature ramp) to facilitate the separation of compounds with different boiling points.
-
Detection: As each compound elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the compound.
-
Data Analysis: The area of each peak in the resulting chromatogram is integrated. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Identity by ¹H NMR Spectroscopy
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR is used to confirm the overall structure and the absence of a proton signal at the site of deuteration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the magnet of the NMR spectrometer, and a series of radiofrequency pulses are applied. The resulting signals are detected and recorded.
-
Data Analysis: The resulting spectrum is analyzed for the chemical shifts, integration, and multiplicity of the proton signals. The spectrum is compared to a reference spectrum of non-deuterated 1-Dodecanol. The absence or significant reduction of a signal at the expected chemical shift for the deuterated position confirms the identity of the compound.[4][5]
-
Isotopic Purity by Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. By analyzing the molecular ion region of the mass spectrum, the relative abundance of the deuterated and non-deuterated species can be determined, thus providing the isotopic purity.[6][7]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by GC or LC.
-
Ionization: The molecules are ionized, for example, by electron ionization (EI) in GC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The relative intensities of the molecular ion peak corresponding to the deuterated compound (M+1) and the non-deuterated compound (M) are used to calculate the isotopic purity. Corrections for the natural abundance of ¹³C may be necessary for accurate determination.[8]
-
Water Content by Karl Fischer Titration
-
Principle: This method is a highly specific and sensitive technique for the determination of water content. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
-
Instrumentation: An automated Karl Fischer titrator.
-
Procedure:
-
Titrator Preparation: The titration vessel is filled with a suitable solvent, and the reagent is standardized using a known amount of water.
-
Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.
-
Calculation: The amount of water in the sample is calculated based on the volume of reagent consumed.
-
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the analytical testing process for this compound.
Caption: Experimental workflow for the quality control testing of this compound.
Caption: Logical relationship of tests for this compound quality assessment.
References
- 1. 1-Dodecanol CAS#: 112-53-8 [m.chemicalbook.com]
- 2. Dodecanol - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Dodecanol(112-53-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety Data Sheet for 1-Dodecanol-d1
1-Dodecanol, also known as dodecyl alcohol or lauryl alcohol, is a fatty alcohol.[1] Its deuterated form, this compound, is expected to share nearly identical physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅DO | [1] |
| Molecular Weight | 187.34 g/mol | [1] |
| Appearance | Colorless thick liquid or white solid/crystals with a sweet, floral-like odor.[1][2][3] | [1][2][3] |
| Melting Point | 22 - 27 °C / 71.6 - 80.6 °F[3][4][5] | [3][4][5] |
| Boiling Point | 258 - 265 °C / 496.4 - 509 °F @ 760 mmHg[4][6] | [4][6] |
| Flash Point | 119 °C / 246.2 °F[4] | [4] |
| Specific Gravity | 0.835[4] | [4] |
| Vapor Pressure | <0.1 mbar @ 20 °C[4] | [4] |
| Solubility | Insoluble in water; soluble in alcohol and ether.[2][3][6] | [2][3][6] |
Hazard Identification and Classification
1-Dodecanol is considered a hazardous substance.[7] The primary hazards are:
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory tract irritation.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[9]
Toxicological Information
Acute toxicity for 1-Dodecanol is considered low.[3]
| Route of Exposure | Endpoint | Value | Species | Source |
| Oral | LD50 | >2,000 mg/kg | Rat | [8][10] |
| Dermal | LD50 | 8,000 mg/kg | Rabbit | [8][10] |
| Inhalation (dust/mist) | LC50 | >71 mg/L/1h | Rat | [8][10] |
Health Effects:
-
Inhalation: Inhalation of vapors or dust may cause drowsiness, dizziness, and irritation to the respiratory system.[7] Overexposure can lead to central nervous system depression with symptoms like headache, muscle weakness, and confusion.[7]
-
Skin Contact: May cause moderate skin inflammation and dermatitis with repeated exposure.[7] While not considered to have harmful effects on its own, absorption through wounds or abrasions may cause health issues.[7]
-
Eye Contact: Can cause serious eye irritation and potential damage.[4][7]
-
Ingestion: Accidental ingestion may be harmful to health.[7] Symptoms may include nausea, vomiting, and diarrhea.[7]
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[7]
-
Wear protective clothing, gloves, and eye/face protection.[2][7][11]
-
Do not eat, drink, or smoke when handling.[7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9][10]
-
Store away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[4][8]
First Aid Measures
| Exposure | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs.[2][7] |
| Eye Contact | Immediately wash out with fresh running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Extinguishing Media: Use alcohol-stable foam, dry chemical powder, carbon dioxide, or water spray (for large fires only).[7]
-
Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.[2][4] Cool fire-exposed containers with water spray from a protected location.[7]
Accidental Release:
-
Minor Spills: Remove ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for disposal.[7]
-
Major Spills: Alert emergency responders. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or waterways.[7]
Experimental Protocols
Detailed experimental protocols are not typically found in a Safety Data Sheet. The SDS provides guidance on safe handling procedures rather than research methodologies. The information below is a generalized workflow for handling a chemical spill, a critical safety protocol.
Chemical Spill Response Protocol
This protocol outlines the steps for responding to a chemical spill of 1-Dodecanol.
Caption: Workflow for a chemical spill response.
References
- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]
- 6. 1-Dodecanol [drugfuture.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in 1-Dodecanol
For Researchers, Scientists, and Drug Development Professionals
Understanding Natural Deuterium Abundance
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron. Its natural abundance is approximately 0.0115% to 0.0156% of all hydrogen atoms on Earth.[1] However, the precise deuterium content of an organic molecule like 1-dodecanol can deviate from this average due to isotopic fractionation during its biosynthetic pathway. These subtle variations in isotopic content can serve as a unique signature, providing insights into the molecule's origin and metabolic history.
Quantitative Data on Deuterium Abundance in Related Molecules
The site-specific natural abundance of deuterium has been determined for long-chain fatty acids, which serve as excellent proxies for understanding the expected distribution in 1-dodecanol. The following table summarizes illustrative data for oleic and linoleic acids, highlighting the non-uniform distribution of deuterium along the carbon chain. This heterogeneity arises from the kinetic isotope effects associated with the enzymes involved in fatty acid biosynthesis and desaturation.[2]
| Molecular Position | (D/H) Ratio vs. VSMOW* |
| Methyl Terminus (ω) | |
| ω-1 | Depleted |
| ω-2 | Enriched |
| Methylene Chain | |
| -(CH₂)n- | Alternating pattern of depletion and enrichment |
| Vinyl Groups (-CH=CH-) | |
| C-9 (Oleic/Linoleic) | Significantly depleted |
| C-10 (Oleic/Linoleic) | Significantly depleted |
| C-12 (Linoleic) | Significantly depleted |
| C-13 (Linoleic) | Significantly depleted |
| Carboxyl Terminus (α) | |
| α-CH₂ | Depleted |
*VSMOW (Vienna Standard Mean Ocean Water) is the international standard for hydrogen and oxygen isotopic ratios. "Depleted" indicates a lower D/H ratio than VSMOW, while "Enriched" indicates a higher ratio. The alternating pattern in the methylene chain is a characteristic feature of fatty acid biosynthesis.
Experimental Protocols for Determining Deuterium Abundance
The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules are Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas Chromatography (GC-IRMS).
Site-Specific Deuterium Abundance by ²H NMR (SNIF-NMR)
This method allows for the determination of the D/H ratio at specific positions within the 1-dodecanol molecule.
a) Sample Preparation:
-
Purification: 1-Dodecanol must be purified to >99.5% to avoid interference from other hydrogen-containing compounds. This can be achieved by distillation or chromatography.
-
Internal Standard: A known amount of a deuterated internal standard with a certified D/H ratio, such as tetramethylurea (TMU), is added to the purified 1-dodecanol.
-
NMR Tube Preparation: The mixture is transferred to a high-precision NMR tube. A lock substance, such as hexafluorobenzene, may be added for field-frequency stabilization.[3]
b) ²H NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe and a fluorine lock is required.
-
Acquisition Parameters:
-
Temperature: A constant probe temperature (e.g., 302 K) must be maintained.
-
Pulse Angle: A 90° pulse is used.
-
Acquisition Time: A long acquisition time (e.g., ≥ 6.8 s) is necessary to ensure quantitative signal detection.
-
Relaxation Delay: A relaxation delay of at least 5 times the longest T1 relaxation time of the deuterium nuclei should be used to ensure full relaxation between scans.
-
Proton Decoupling: Broad-band proton decoupling is applied to collapse the deuterium signals into singlets, improving sensitivity and resolution.[4]
-
-
Data Processing: The resulting spectrum is Fourier transformed, phased, and baseline corrected. The integrals of the deuterium signals corresponding to different positions in the 1-dodecanol molecule and the internal standard are carefully measured.
c) Calculation of Site-Specific (D/H) Ratios: The site-specific (D/H) ratio for each position i is calculated by comparing the integral of the deuterium signal at that position with the integral of the internal standard, taking into account the known D/H ratio of the standard and the molar concentrations of the sample and standard.
Overall D/H Ratio by GC-IRMS
This technique provides the bulk D/H ratio for the entire 1-dodecanol molecule.
a) Sample Preparation:
-
Purification: As with NMR, the 1-dodecanol sample must be highly pure.
-
Derivatization (Optional but Recommended): To improve chromatographic performance, 1-dodecanol can be derivatized, for example, by converting it to its acetate or trimethylsilyl (TMS) ether. It is crucial to use reagents with a known and consistent isotopic composition.
-
Dissolution: The sample (or its derivative) is dissolved in an appropriate solvent for injection into the GC.
b) GC-IRMS Analysis:
-
Gas Chromatography (GC):
-
The sample is injected into a GC equipped with a capillary column suitable for the separation of long-chain alcohols or their derivatives.
-
The GC oven temperature is programmed to ensure good separation of 1-dodecanol from any residual impurities.
-
-
High-Temperature Conversion (HTC):
-
The eluent from the GC, containing the separated 1-dodecanol, is passed through a high-temperature reactor (typically a ceramic tube heated to >1400 °C).[5]
-
In the reactor, the 1-dodecanol is pyrolyzed, and all hydrogen atoms are quantitatively converted to H₂ gas.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The resulting H₂ gas, along with a reference H₂ gas of known isotopic composition, is introduced into the ion source of the mass spectrometer.
-
The IRMS measures the ratio of mass-to-charge (m/z) 3 (HD⁺) to m/z 2 (H₂⁺), allowing for the precise determination of the D/H ratio.[5]
-
c) Data Analysis: The measured D/H ratio of the sample is compared to that of international standards (e.g., VSMOW) and expressed in delta (δ) notation in parts per thousand (‰).
Visualizing Key Processes and Workflows
To further elucidate the concepts and methodologies discussed, the following diagrams are provided.
Caption: Workflow for Deuterium Abundance Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the distribution of deuterium in ethanol of spirit drinks of vitivinicultural origin by application of nuclear magnetic resonance of deuterium (SNIF NMR/RMN FINS) (Type I) | OIV [oiv.int]
- 4. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 5. Isotope ratio monitoring gas chromatography/Mass spectrometry of D/H by high temperature conversion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Dodecanol-d1 CAS number and molecular weight
An In-Depth Technical Guide to 1-Dodecanol-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the stable isotope-labeled compound, this compound. It includes its chemical properties, a detailed experimental protocol for its application as an internal standard in mass spectrometry, and diagrams of relevant biochemical pathways and experimental workflows.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized below, with data for its non-deuterated counterpart, 1-Dodecanol, provided for comparison.
| Property | This compound | 1-Dodecanol |
| CAS Number | 14848-65-8[1][2] | 112-53-8 |
| Molecular Formula | C₁₂H₂₅DO | C₁₂H₂₆O |
| Molecular Weight | 187.34 g/mol [2] | 186.33 g/mol |
| Appearance | Colorless liquid or white solid | Colorless thick liquid or white solid |
| Melting Point | Not specified; likely similar to 1-Dodecanol | 22-26 °C |
| Boiling Point | Not specified; likely similar to 1-Dodecanol | 258-262 °C |
| Primary Application | Internal standard for quantitative analysis | Surfactant, cosmetic ingredient, chemical intermediate |
Experimental Protocol: Quantification of 1-Dodecanol in a Biological Matrix using this compound as an Internal Standard by GC-MS
This protocol outlines a typical procedure for the quantification of 1-Dodecanol in a biological sample (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Objective: To accurately quantify the concentration of 1-Dodecanol in a biological matrix.
Materials:
-
1-Dodecanol (analyte)
-
This compound (internal standard)
-
Organic solvent (e.g., hexane, ethyl acetate) for extraction
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Biological matrix (e.g., plasma)
-
GC-MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1-Dodecanol (1 mg/mL) in a suitable organic solvent.
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
From the 1-Dodecanol stock solution, prepare a series of calibration standards at different concentrations.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), calibration standards, and quality control samples, add a fixed volume of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL of hexane).
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vials and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization. Derivatization improves the volatility and chromatographic properties of the alcohol.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.
-
The GC will separate the derivatized analyte and internal standard based on their retention times.
-
The mass spectrometer will detect and quantify the specific ions corresponding to the derivatized 1-Dodecanol and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1-Dodecanol in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of an analyte using an internal standard.
Caption: Experimental workflow for analyte quantification using an internal standard.
Fatty Alcohol Metabolism Pathway
1-Dodecanol is a fatty alcohol, and its metabolism is integrated with fatty acid and lipid synthesis pathways. The diagram below provides a simplified overview of the fatty alcohol cycle.
Caption: Simplified diagram of the fatty alcohol metabolic pathway.
References
Navigating the Isotopic Landscape: A Technical Guide to the Storage and Stability of Deuterated Alcohols
For researchers, scientists, and drug development professionals, deuterated alcohols are indispensable tools. From their use as NMR solvents to their role as building blocks in isotopic labeling, their stability and purity are paramount. This in-depth technical guide provides a comprehensive overview of the optimal storage and handling conditions for deuterated alcohols, delves into their stability profiles, and offers detailed experimental protocols for their evaluation.
Deuterated alcohols, such as methanol-d4, ethanol-d6, and isopropanol-d8, are generally stable compounds when stored correctly. However, like their non-deuterated counterparts, they are susceptible to degradation through various pathways, including oxidation, thermal decomposition, and photochemical reactions. Furthermore, the potential for hydrogen-deuterium (H/D) exchange necessitates careful handling to maintain their isotopic purity.
Recommended Storage and Handling Protocols
Proper storage and handling are the first lines of defense in preserving the integrity of deuterated alcohols. The key is to minimize exposure to environmental factors that can accelerate degradation and isotopic exchange.
General Recommendations:
-
Temperature: Cool to room temperature storage is generally recommended. For long-term storage, refrigeration (2-8°C) is often advised, though some manufacturers state room temperature is adequate.[1][2] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to H/D exchange.
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical degradation. Therefore, it is crucial to store deuterated alcohols in amber glass bottles or other light-blocking containers.[1][3]
-
Inert Atmosphere: To prevent oxidation, it is best practice to handle and store deuterated alcohols under an inert atmosphere, such as nitrogen or argon. After use, the container should be blanketed with an inert gas before resealing.
-
Container Integrity: Containers should be sealed tightly with appropriate caps (e.g., PTFE-lined) to prevent the ingress of moisture and oxygen. For frequent use, consider transferring smaller aliquots to separate vials to avoid repeated opening of the main stock.
-
Hygroscopicity: Deuterated alcohols are hygroscopic and will readily absorb moisture from the air. This can lead to a decrease in isotopic purity due to H/D exchange with the hydroxyl group. All handling should be performed in a dry environment, such as a glove box or under a stream of dry inert gas. Glassware should be thoroughly dried in an oven before use.
Stability Profiles of Common Deuterated Alcohols
While specific quantitative long-term stability data for deuterated alcohols is not extensively published, their stability can be inferred from the behavior of their non-deuterated analogues and general chemical principles.
Deuterated Methanol (Methanol-d4, CD3OD):
-
General Stability: Methanol-d4 is considered stable under recommended storage conditions.[4]
-
Degradation: Like methanol, it can be oxidized to form formaldehyde-d2 and ultimately formic acid-d2. This can be catalyzed by light, heat, and the presence of impurities.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, alkali metals, and reducing agents.[4]
Deuterated Ethanol (Ethanol-d6, CD3CD2OD):
-
General Stability: Deuterated ethanol is a stable compound when stored properly.[2][5] The shelf life of pure ethanol is considered indefinite if evaporation is prevented and it is protected from light and heat.[2]
-
Degradation: Oxidation is the primary degradation pathway, leading to the formation of acetaldehyde-d4 and subsequently acetic acid-d4. This process can be accelerated by exposure to light and air.[2] Thermal decomposition at high temperatures can also occur, yielding products such as ethene-d4 and water-d2.[6]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, and alkali metals.
Deuterated Isopropanol (Isopropanol-d8, (CD3)2CDOD):
-
General Stability: Isopropanol-d8 is a stable, though highly flammable, liquid.[7] It should be stored at room temperature away from light and moisture.[8]
-
Degradation: The primary degradation pathway is oxidation to acetone-d6. This can occur upon exposure to air and light.[9] Thermal decomposition at elevated temperatures can lead to the formation of propene-d6 and water-d2.[10] There is also a potential for the formation of explosive peroxides upon prolonged storage, especially if exposed to air and light.[9]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid anhydrides, halogens, and aluminum.[7]
Quantitative Data Summary
| Deuterated Alcohol | Recommended Storage Temperature | Light Protection | Inert Atmosphere | Key Incompatibilities | Potential Degradation Products |
| Methanol-d4 | Room Temperature or 2-8°C[1] | Amber Glass[3] | Recommended | Strong Oxidizing Agents, Acids, Alkali Metals[4] | Formaldehyde-d2, Formic Acid-d2 |
| Ethanol-d6 | Room Temperature[11] | Amber Glass[1] | Recommended | Strong Oxidizing Agents, Acids, Alkali Metals | Acetaldehyde-d4, Acetic Acid-d4 |
| Isopropanol-d8 | Room Temperature[8] | Amber Glass[12] | Recommended | Strong Oxidizing Agents, Acids, Halogens, Aluminum[7] | Acetone-d6, Peroxides |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of deuterated alcohols. These should be adapted based on the specific storage conditions and potential degradation pathways being investigated.
Protocol 1: Accelerated Stability Study (Thermal Stress)
Objective: To assess the stability of a deuterated alcohol under elevated temperature conditions.
Methodology:
-
Sample Preparation: Dispense aliquots of the deuterated alcohol into several amber glass vials. Seal the vials tightly under an inert atmosphere.
-
Initial Analysis (T=0): Analyze one vial immediately to establish the initial purity and isotopic enrichment. Recommended analytical techniques include:
-
Gas Chromatography (GC): To determine chemical purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm isotopic enrichment and identify any degradation products containing protons or deuterons.
-
Karl Fischer Titration: To determine the initial water content.
-
-
Storage: Place the remaining vials in a temperature-controlled oven at a specified elevated temperature (e.g., 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6 months), remove a vial from the oven and allow it to cool to room temperature.
-
Analysis: Analyze the sample using the same techniques as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial analysis to identify any changes in purity, isotopic enrichment, or the formation of degradation products.
Protocol 2: Photostability Study
Objective: To evaluate the effect of light exposure on the stability of a deuterated alcohol.
Methodology:
-
Sample Preparation: Dispense aliquots of the deuterated alcohol into clear glass vials and amber glass vials (as controls). Seal the vials under an inert atmosphere.
-
Initial Analysis (T=0): Perform an initial analysis on a control sample as described in Protocol 1.
-
Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).
-
Time-Point Analysis: At specified intervals, remove a clear vial and a control vial for analysis.
-
Analysis and Data Evaluation: Analyze the samples and compare the results to the initial and control samples to determine the extent of photodegradation.
Visualizing Degradation and Experimental Workflows
Diagram 1: General Oxidation Pathway of a Primary Deuterated Alcohol
Caption: Oxidation of a primary deuterated alcohol to a deuterated aldehyde and then to a deuterated carboxylic acid.
Diagram 2: General Oxidation Pathway of a Secondary Deuterated Alcohol
Caption: Oxidation of a secondary deuterated alcohol to a deuterated ketone.
Diagram 3: Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting stability studies on deuterated alcohols.
References
- 1. silvarigroup.com [silvarigroup.com]
- 2. laballey.com [laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. DEUTERIUM ISOTOPE EFFECTS IN THE BROMINE OXIDATION OF ETHANOL AND OF ACETALDEHYDE (Journal Article) | OSTI.GOV [osti.gov]
- 5. Page loading... [guidechem.com]
- 6. Rate constants for the thermal decomposition of ethanol and its bimolecular reactions with OH and D: reflected shock tube and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-PROPANOL-D8 | 22739-76-0 [chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. quora.com [quora.com]
- 10. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. Ethanol-Dâ (D, 99%) anhydrous- Cambridge Isotope Laboratories, DLM-31-10X1 [isotope.com]
- 12. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]
Methodological & Application
Application Notes and Protocols for the Use of 1-Dodecanol-d1 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS-based bioanalysis because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly throughout the analytical process.
1-Dodecanol-d1, a deuterated form of the 12-carbon fatty alcohol, serves as an excellent internal standard for the quantification of 1-dodecanol and other structurally related long-chain alcohols and metabolites in various biological matrices. Its single deuterium label provides a sufficient mass shift for distinction from the endogenous analyte by the mass spectrometer while maintaining nearly identical chromatographic retention times and ionization efficiencies. These application notes provide detailed protocols for the utilization of this compound as an internal standard in LC-MS workflows.
Physicochemical Properties of 1-Dodecanol
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₅DO | N/A |
| Molecular Weight | 187.34 g/mol (approx.) | N/A |
| Appearance | White, low-melting crystalline solid | [1] |
| Melting Point | 22-26 °C | [1] |
| Boiling Point | 260-262 °C | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetonitrile. | [1] |
| LogP | 5.4 at 23°C | [1] |
Experimental Protocols
The following protocols are generalized for the analysis of long-chain alcohols in biological matrices using this compound as an internal standard. Optimization may be required for specific analytes and matrices.
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the non-labeled analyte (e.g., 1-dodecanol) in methanol.
-
Working Solutions:
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with methanol.
-
Calibration Curve Working Solutions: Serially dilute the analyte stock solution with methanol to prepare a series of working solutions for the calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.
-
Protocol 2: Sample Preparation - Protein Precipitation (for Plasma, Serum)
Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, etc.), calibration standards, and quality control (QC) samples into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Analysis: The samples are now ready for LC-MS analysis.
Protocol 3: Sample Preparation - Liquid-Liquid Extraction (for Complex Matrices)
Liquid-liquid extraction (LLE) offers a higher degree of sample cleanup and can be used to concentrate the analyte.
-
Sample Aliquoting and Spiking: To 100 µL of the biological sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Extraction Solvent Addition: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane/isopropanol 3:2 v/v).
-
Extraction: Vortex vigorously for 1 minute and then shake for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The samples are ready for injection into the LC-MS system.
LC-MS Method Parameters (Hypothetical Example)
The following are suggested starting parameters for an LC-MS/MS method for the analysis of 1-dodecanol with this compound as an internal standard. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| MS/MS Transitions | 1-Dodecanol: [M+H-H₂O]⁺ or [M-H]⁻ (Precursor) → Product Ion (to be determined) This compound: [M+H-H₂O]⁺ or [M-H]⁻ (Precursor) → Product Ion (to be determined) |
| Collision Energy | To be optimized for each transition |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table is a hypothetical example of a calibration curve for the quantification of 1-dodecanol using this compound as an internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,520 | 150,300 | 0.010 |
| 5 | 7,650 | 151,000 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,800 | 150,500 | 0.504 |
| 100 | 152,000 | 149,500 | 1.017 |
| 500 | 760,000 | 150,100 | 5.063 |
| 1000 | 1,515,000 | 149,900 | 10.107 |
Linear Regression: y = 0.0101x + 0.0005 (R² = 0.9998)
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.
Logic for Internal Standard Selection
Caption: Decision logic for selecting a suitable internal standard in LC-MS.
References
Application of 1-Dodecanol-d1 in Environmental Sample Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the use of 1-Dodecanol-d1 as an internal standard in the quantitative analysis of 1-Dodecanol and related long-chain fatty alcohols in various environmental matrices. The use of a deuterated internal standard is a critical component of robust analytical methodology, particularly in complex samples, as it corrects for variations in sample extraction, processing, and instrumental analysis, leading to more accurate and precise results.
Introduction
1-Dodecanol, a C12 fatty alcohol, is widely used in the production of surfactants, detergents, and other personal care products.[1] Its presence in environmental samples such as river water, wastewater, and sediments is an indicator of anthropogenic input. Accurate quantification of 1-Dodecanol is essential for environmental monitoring and risk assessment.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] this compound, a deuterated form of 1-Dodecanol, serves as an ideal internal standard for this purpose. Due to its similar physicochemical properties to the native analyte, it co-elutes chromatographically and experiences similar matrix effects and extraction efficiencies.[3] However, its difference in mass allows for separate detection and quantification by mass spectrometry, enabling precise correction for analytical variability.[2]
This document outlines a detailed protocol for the analysis of 1-Dodecanol in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of 1-Dodecanol in environmental water samples is depicted below.
Figure 1: General workflow for the analysis of 1-Dodecanol in environmental water samples using this compound as an internal standard.
Application: Quantification of 1-Dodecanol in River Water
This section details the application of this compound for the quantitative analysis of 1-Dodecanol in river water samples. The methodology is adapted from the work of Zembrzuska et al. (2017) with the integration of an isotope dilution approach.[4][5]
Sample Preparation and Extraction Protocol
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
Preservation: If not analyzed immediately, store the samples at 4°C.
-
Fortification: To a 100 mL aliquot of the water sample, add a known amount of this compound solution in methanol to achieve a final concentration of 50 ng/L.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the fortified 100 mL water sample to a 250 mL separatory funnel.
-
Add 5 g of sodium chloride to the sample and shake to dissolve.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (bottom) layer in a clean flask.
-
Repeat the extraction two more times with 10 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 1 mL of acetonitrile for derivatization.
-
Derivatization Protocol
To enhance the ionization efficiency of 1-Dodecanol for LC-MS/MS analysis, a derivatization step is employed.
-
To the 1 mL reconstituted extract, add 50 µL of a 10 mg/mL solution of phenyl isocyanate (PIC) in acetonitrile.
-
Add 10 µL of pyridine as a catalyst.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The derivatized extracts are analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.
Logical Relationship of Analytical Steps
Figure 2: Logical flow of the LC-MS/MS analysis process.
LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be monitored for the quantification of 1-Dodecanol and its deuterated internal standard after derivatization with phenyl isocyanate.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecanol-PIC derivative | 306.2 | 120.1 | 15 |
| This compound-PIC derivative | 307.2 | 120.1 | 15 |
Data Presentation and Quantification
The concentration of 1-Dodecanol in the environmental sample is calculated using the following formula, based on the response ratio of the analyte to the internal standard.
Concentration = (Area_analyte / Area_IS) * (Concentration_IS / RRF)
Where:
-
Area_analyte: Peak area of the 1-Dodecanol-PIC derivative.
-
Area_IS: Peak area of the this compound-PIC derivative.
-
Concentration_IS: Concentration of the internal standard added to the sample.
-
RRF: Relative Response Factor, determined from a calibration curve.
Method Performance Data
The following table summarizes the expected performance characteristics of the analytical method. This data is representative and should be verified by the end-user.
| Parameter | 1-Dodecanol |
| Linear Range | 1 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (%) | 92 - 105% |
| Precision (RSD %) | < 10% |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of 1-Dodecanol in environmental water samples. The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, ensuring high-quality data for environmental monitoring and research. The detailed protocol provided in this application note serves as a valuable resource for laboratories involved in the analysis of fatty alcohols and related emerging contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of alcohol ethoxylate surfactants and fatty alcohols mixtures in river sediments and prospective risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. presentations.copernicus.org [presentations.copernicus.org]
- 5. cleaninginstitute.org [cleaninginstitute.org]
Application Notes and Protocols for Spiking 1-Dodecanol-d1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the accurate quantification of analytes in biological matrices using 1-Dodecanol-d1 as an internal standard. The use of a deuterated internal standard is a gold-standard practice in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] this compound, being structurally and chemically almost identical to its non-deuterated counterpart, co-elutes and experiences similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.[1]
Overview of the Method
The fundamental principle involves adding a known quantity of this compound to biological samples (e.g., plasma, urine, tissue homogenates) prior to sample processing. This "spiking" allows for the normalization of the target analyte's signal, correcting for losses during extraction and mitigating matrix effects that can suppress or enhance the signal in the mass spectrometer.[2] The protocol outlines the preparation of standards, sample spiking, various extraction procedures, and subsequent analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Deuterated Internal Standard)
-
Target Analyte(s)
-
Blank biological matrix (e.g., human plasma, urine, tissue)[1]
-
Organic solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Isopropanol, Ethyl Acetate, Chloroform[3][4]
-
Reagents for derivatization (for GC-MS analysis, if required), e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[5]
-
Reagent grade water
-
Appropriate solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable organic solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.[1]
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.[1]
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the analyte stock solution to create spiking solutions for the calibration curve. The concentration range should cover the expected analyte concentrations in the samples.[1]
-
This compound Working Solution: Dilute the this compound stock solution to a concentration that provides a consistent and robust signal in the analytical instrument but does not cause detector saturation.[1] A typical concentration might be in the range of 50-200 ng/mL.
Sample Spiking and Preparation
The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the analyte.
Protein precipitation is a common and rapid method for cleaning up plasma and serum samples.[6][7]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
For calibration standards, add a known volume of the respective analyte working solution. For unknown samples, add 10 µL of the solvent used for the working solutions.
-
Add 300-400 µL of a cold organic solvent (e.g., acetonitrile, methanol, or a mixture like methanol/ethanol 1:1 v/v) to precipitate the proteins.[6]
-
Vortex the mixture thoroughly for 30-60 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant can be evaporated and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
Urine samples often require less extensive cleanup.[8]
-
Centrifuge the urine sample to remove any particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the this compound working solution and the appropriate analyte working solution for calibration standards.
-
Dilute the sample with a suitable solvent (e.g., 50:50 methanol:water) to reduce matrix effects.[3] A dilution factor of 5 to 10 is common.[8]
-
Filter the diluted sample through a 0.22 µm filter before analysis.
Tissue samples require initial homogenization to release the analytes.[9][10]
-
Accurately weigh a small piece of frozen tissue and homogenize it in a cold buffer or solvent. To quench metabolic activity, snap-freezing the tissue in liquid nitrogen is crucial.[9][10]
-
To the tissue homogenate, add a known volume of the this compound working solution.
-
Perform a liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol/water (e.g., Bligh-Dyer or Folch method) to separate the lipid-soluble components (including 1-dodecanol) from the aqueous and protein phases.[10]
-
The organic phase containing the analyte and internal standard is then collected, evaporated, and reconstituted for analysis.
Instrumental Analysis (GC-MS)
For analysis of fatty alcohols like 1-dodecanol, GC-MS is a suitable technique.[11][12] Derivatization is often necessary to improve the volatility and chromatographic behavior of the alcohol.
-
Derivatization: Evaporate the extracted samples to dryness. Add a derivatizing agent such as BSTFA and heat to form trimethylsilyl (TMS) derivatives.
-
GC-MS Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the analytes of interest.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the analyte and this compound.
Data Presentation
The following tables present hypothetical but realistic quantitative data for the use of this compound as an internal standard.
Table 1: Calibration Curve for a Hypothetical Analyte in Human Plasma
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,100 | 49,800 | 0.303 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,100 | 49,900 | 15.233 |
Table 2: Spike and Recovery in Different Biological Matrices
| Matrix | Endogenous Level (ng/mL) | Spike Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Human Plasma | 2.5 | 20 | 21.8 | 96.5 |
| Human Urine | < LOQ | 20 | 19.2 | 96.0 |
| Rat Liver Homogenate | 5.1 | 20 | 24.1 | 95.0 |
Recovery (%) = ((Measured Concentration - Endogenous Level) / Spike Concentration) x 100
Visualizations
Caption: General workflow for spiking and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Internal Dose Assessment - NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 1,1,2,2-Tetrahydroperfluoro-1-dodecanol (CASRN 865-86-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. uab.edu [uab.edu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography/mass spectrometry in metabolic profiling of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fatty Alcohols Using 1-Dodecanol-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are long-chain aliphatic alcohols that play crucial roles in various biological processes and are key components in the manufacturing of pharmaceuticals, cosmetics, and industrial chemicals. Accurate and precise quantification of fatty alcohols in diverse matrices is essential for research, quality control, and drug development. This application note details a robust and reliable method for the quantitative analysis of 1-dodecanol, a representative C12 fatty alcohol, using its stable isotope-labeled counterpart, 1-dodecanol-d1, as an internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, extraction, derivatization, and instrument response, thereby ensuring high accuracy and precision.[1][2]
This document provides detailed protocols for sample preparation, derivatization, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is the addition of a known quantity of this compound to the sample at the initial stage of preparation.[2] Since this compound is chemically and physically almost identical to the endogenous 1-dodecanol, it experiences the same processing and potential losses during the analytical workflow. However, due to its mass difference, it can be distinguished by the mass spectrometer. By measuring the ratio of the analyte (1-dodecanol) to the internal standard (this compound), accurate quantification can be achieved, irrespective of sample loss or variations in instrument performance.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is suitable for biological fluids such as plasma or serum.
Materials:
-
Plasma/Serum sample
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
15 mL glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma/serum sample, calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.[1]
-
Add 20 µL of the 10 µg/mL this compound internal standard solution to each tube (except for the blank).[1]
-
Vortex for 30 seconds to ensure thorough mixing.[1]
-
Add 2 mL of hexane to each tube for liquid-liquid extraction.[1]
-
Vortex vigorously for 2 minutes.[1]
-
Centrifuge at 3000 x g for 10 minutes to achieve phase separation.[1]
-
Carefully transfer the upper organic (hexane) layer to a clean tube.[1]
-
Repeat the extraction (steps 4-7) with an additional 2 mL of hexane and combine the organic layers.[1]
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.[1] The dried residue is now ready for derivatization.
Protocol 2: Derivatization for GC-MS Analysis
To enhance volatility for GC-MS analysis, fatty alcohols are derivatized to their trimethylsilyl (TMS) ethers.[3]
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Heating block or oven
Procedure:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the sample to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) |
| Injector | Split/Splitless, operated in splitless mode for 1 minute |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature: 150°C, hold for 2 minutes. Ramp: 10°C/min to 300°C. Hold: 10 minutes at 300°C. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-400 for qualitative analysis |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions for 1-dodecanol-TMS and this compound-TMS. (Note: Specific ions should be determined empirically). |
Protocol 4: LC-MS/MS Analysis
For LC-MS/MS analysis, derivatization can enhance ionization efficiency. Phenyl isocyanate is a suitable derivatizing agent.[2]
Derivatization with Phenyl Isocyanate:
-
To the dried sample extract, add 200 µL of acetonitrile and 25.5 µL of phenyl isocyanate.[2]
-
Heat the solution at 70°C for 30 minutes.[2]
-
Add 10 µL of methanol and heat again at 70°C for 30 minutes to quench the excess reagent.[2]
-
Evaporate the solution to dryness and reconstitute in 1 mL of the mobile phase.[2]
Instrumentation and Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | Gradient elution with a mixture of ethyl acetate and acetonitrile (5 mM).[2] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), positive ion mode |
| Ion Source Parameters | Curtain gas: 10 psi, Nebulizer gas: 40 psi, Auxiliary gas: 45 psi, Temperature: 350°C, Ion spray voltage: 5500 V.[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized 1-dodecanol and this compound should be optimized. For the [M+H]+ adduct of the phenyl isocyanate derivative of 1-dodecanol, the precursor ion would be m/z 306.2. |
Quantitative Data
The following tables present representative quantitative data that can be achieved with the described methodologies.
Table 1: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters for 1-Dodecanol
| Parameter | Result | Reference |
| Linearity Range | 0.005 - 1000 µg/L | [2] |
| Correlation Coefficient (r²) | > 0.97 | [2] |
| Limit of Detection (LOD) | 0.005 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.01 µg/L | [2] |
| Intra-day Precision (%RSD) | Representative value: < 10% | |
| Inter-day Precision (%RSD) | Representative value: < 15% | |
| Accuracy (Recovery %) | Representative value: 90 - 110% |
Visualizations
References
- 1. Validation of a gas chromatographic method for determining fatty alcohols that compose policosanol in five-milligram film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1-Dodecanol-d1 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux in biological systems. 1-Dodecanol-d1 (d1-lauryl alcohol), a deuterium-labeled fatty alcohol, serves as a valuable tracer for investigating fatty acid and lipid metabolism. Its incorporation into various metabolic pathways allows for the precise tracking of its fate and the quantification of metabolic rates. These studies are critical in understanding diseases associated with altered lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers, and can aid in the development of novel therapeutics.
Principle of this compound Tracing
1-Dodecanol, a 12-carbon saturated fatty alcohol, is metabolized through oxidation to dodecanal and subsequently to dodecanoic acid (lauric acid). This positions it as a key entry point into the fatty acid metabolic network. By introducing a deuterium label on the first carbon (C1), researchers can distinguish it from endogenous (unlabeled) 1-dodecanol and its downstream metabolites using mass spectrometry. The rate of appearance of the deuterium label in downstream metabolites provides a direct measure of the metabolic flux through these pathways.
Key Metabolic Pathways Traced by this compound
The metabolism of 1-dodecanol is intricately linked with fatty acid metabolism. Once administered, this compound can be traced through several key metabolic routes:
-
Fatty Alcohol Oxidation: The initial and rate-limiting step is the oxidation of 1-dodecanol to dodecanal, catalyzed by alcohol dehydrogenases (ADHs), followed by the oxidation of dodecanal to dodecanoic acid by aldehyde dehydrogenases (ALDHs).
-
Fatty Acid Metabolism: The resulting deuterated dodecanoic acid can enter the fatty acid pool and undergo:
-
β-oxidation: for energy production.
-
Elongation and Desaturation: to form longer-chain and unsaturated fatty acids.
-
Incorporation into Complex Lipids: such as triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).
-
Applications in Research and Drug Development
-
Understanding Disease Pathophysiology: Tracing the flux of this compound can reveal metabolic reprogramming in diseases like cancer and diabetes.
-
Target Validation: Assessing the impact of a drug candidate on specific metabolic pathways.
-
Pharmacodynamic Biomarker Development: Using metabolic flux rates as biomarkers of drug efficacy.
-
Toxicology Studies: Investigating the metabolic fate and potential bioactivation of fatty alcohol-containing compounds.
Data Presentation
The quantitative data from this compound tracer studies are typically presented to show the enrichment of the deuterium label in various metabolites over time.
Table 1: Isotopic Enrichment of this compound and its Metabolites in Cultured Hepatocytes
| Metabolite | Time (hours) | Isotopic Enrichment (M+1, %) | Fold Change vs. Control |
| 1-Dodecanol | 1 | 95.2 ± 3.1 | - |
| 6 | 70.5 ± 4.5 | - | |
| 24 | 35.8 ± 2.9 | - | |
| Dodecanoic Acid | 1 | 5.3 ± 0.8 | - |
| 6 | 38.7 ± 2.1 | - | |
| 24 | 65.1 ± 3.7 | - | |
| Palmitic Acid (C16:0) | 6 | 8.2 ± 1.1 | 2.5 |
| 24 | 15.6 ± 1.9 | 4.1 | |
| Triglycerides (Total) | 6 | 12.4 ± 1.5 | 3.2 |
| 24 | 28.9 ± 2.8 | 6.8 |
Table 2: In Vivo Tracer Analysis of this compound in a Mouse Model of NAFLD
| Tissue | Metabolite Fraction | Isotopic Enrichment (M+1, %) - Healthy Control | Isotopic Enrichment (M+1, %) - NAFLD Model | p-value |
| Liver | Free Fatty Acids | 18.5 ± 2.3 | 35.7 ± 4.1 | <0.01 |
| Triglycerides | 25.1 ± 3.0 | 58.2 ± 5.5 | <0.001 | |
| Adipose Tissue | Triglycerides | 45.3 ± 4.8 | 22.1 ± 3.9 | <0.01 |
| Plasma | Free Fatty Acids | 10.2 ± 1.5 | 21.8 ± 2.9 | <0.01 |
Experimental Protocols
In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the use of this compound to trace fatty acid metabolism in cultured cells, such as hepatocytes or cancer cell lines.
Materials:
-
This compound (≥98% isotopic purity)
-
Cell culture medium and supplements
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., 13C-labeled fatty acids)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to ~80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
Briefly, dissolve this compound in ethanol and add it dropwise to a BSA solution in serum-free medium while stirring.
-
The final concentration of this compound in the labeling medium should be determined based on preliminary dose-response experiments (typically 10-100 µM).
-
-
Labeling Experiment:
-
Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol containing internal standards to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Perform a liquid-liquid extraction (e.g., using the Bligh-Dyer method with chloroform/methanol/water) to separate the lipid and polar metabolite fractions.
-
-
Sample Analysis:
-
Dry the lipid and polar fractions under a stream of nitrogen.
-
Derivatize fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis or resuspend the lipid extract for LC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in 1-dodecanol, dodecanoic acid, and other downstream lipid species.
-
In Vivo Metabolic Tracing in Animal Models
This protocol outlines a general procedure for an in vivo tracer study using this compound in a mouse model.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Administration:
-
Administer this compound via oral gavage or intraperitoneal injection. The dose will depend on the animal model and the specific research question (a typical starting point could be 10-50 mg/kg).
-
The tracer should be dissolved in a suitable vehicle.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
Immediately freeze tissues in liquid nitrogen to quench metabolism.
-
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Homogenize frozen tissues in an appropriate buffer.
-
Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.
-
-
Sample Analysis:
-
Analyze the extracts by GC-MS or LC-MS/MS to measure the isotopic enrichment of this compound and its metabolites in different tissues and in circulation.
-
Visualizations
Application Notes and Protocols for the Preparation of 1-Dodecanol-d1 Stock Solutions and Working Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 1-dodecanol-d1 stock solutions and working standards, essential for use as internal standards in quantitative analysis by mass spectrometry (MS), particularly in drug development and bioanalysis. The use of a stable isotope-labeled internal standard like this compound is a critical practice in LC-MS/MS to ensure accurate and reliable results by correcting for variability in sample preparation, injection volume, and matrix effects.[1]
Quantitative Data Summary
The following tables provide a summary of the necessary volumes and concentrations for the preparation of this compound stock and working solutions.
Table 1: Preparation of 1-Dodecanol-d25 Stock Solutions in DMSO
| Target Concentration (mM) | Mass of 1-Dodecanol-d25 (mg) for 1 mL DMSO | Mass of 1-Dodecanol-d25 (mg) for 5 mL DMSO | Mass of 1-Dodecanol-d25 (mg) for 10 mL DMSO |
| 1 | 0.21149 | 1.05745 | 2.1149 |
| 5 | 1.05745 | 5.28725 | 10.5745 |
| 10 | 2.1149 | 10.5745 | 21.149 |
| 50 | 10.5745 | 52.8725 | 105.745 |
| 100 | 21.149 | 105.745 | 211.49 |
Based on a molecular weight of 211.49 g/mol for 1-Dodecanol-d25.[2]
Table 2: Example Preparation of a 1 mg/mL this compound Stock Solution
| Component | Quantity |
| This compound | 1 mg |
| Dimethyl Sulfoxide (DMSO) | 1 mL |
Table 3: Preparation of Working Standards from a 1 mg/mL Stock Solution
| Target Working Standard Concentration (µg/mL) | Volume of 1 mg/mL Stock Solution (µL) | Final Volume of Diluent (µL) | Total Final Volume (mL) |
| 1 | 1 | 999 | 1 |
| 5 | 5 | 995 | 1 |
| 10 | 10 | 990 | 1 |
| 50 | 50 | 950 | 1 |
| 100 | 100 | 900 | 1 |
Experimental Protocols
This section outlines the detailed methodologies for preparing this compound stock solutions and subsequent working standards.
Materials and Equipment
-
This compound (or 1-Dodecanol-d25)[2]
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Methanol or Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Cryogenic vials for storage
Protocol 1: Preparation of this compound Stock Solution (e.g., 1 mg/mL in DMSO)
-
Weighing: Accurately weigh 1 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a 1 mL volumetric flask.
-
Solvent Addition: Add a small amount of DMSO to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Volume Adjustment: Once completely dissolved, bring the solution to the 1 mL mark with DMSO.
-
Homogenization: Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryogenic vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Preparation of this compound Working Standards
Working standards are prepared by serially diluting the stock solution with a suitable solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., methanol or acetonitrile).
-
Dilution Scheme: Plan the desired concentrations for the working standards (e.g., for a calibration curve).
-
Pipetting: Using a calibrated pipette, transfer the required volume of the 1 mg/mL stock solution into a volumetric flask (refer to Table 3).
-
Dilution: Add the diluent (e.g., 50:50 methanol:water) to the volumetric flask.[4]
-
Volume Adjustment: Bring the solution to the final desired volume with the diluent.
-
Homogenization: Cap the flask and vortex thoroughly.
-
Storage: Store the working standards in clearly labeled vials at 4°C if to be used within a short period or at -20°C for longer storage.
Workflow for Preparation of this compound Solutions
Caption: Preparation of this compound Stock and Working Standards.
Best Practices for Using Deuterated Internal Standards
-
Purity Verification: Always verify the isotopic and chemical purity of the deuterated standard as provided in the Certificate of Analysis.[4]
-
Stability of Labeling: Ensure that the deuterium labels are on stable positions of the molecule to avoid back-exchange with hydrogen from the solvent or matrix.[4][5]
-
Co-elution: For LC-MS applications, it is ideal for the deuterated internal standard to co-elute with the analyte to experience similar matrix effects. Adjust chromatographic conditions if necessary.[4]
-
Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should provide a sufficient signal-to-noise ratio.[2]
-
Spiking: The internal standard should be added to all samples, calibration standards, and quality controls as early as possible in the sample preparation workflow to account for any analyte loss during extraction.[6]
-
Storage: Proper storage is crucial to prevent degradation and maintain the integrity of the stock and working solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.[2][3]
References
Application Note: 1-Dodecanol-d1 as an Internal Standard in Forensic Toxicology Screening
Introduction
In forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the screening and confirmation of a wide range of substances, including volatile organic compounds (VOCs) from inhalant abuse and fatty acid methyl esters (FAMEs) which can serve as biomarkers. The use of a stable isotope-labeled internal standard (IS) is crucial for reliable quantification, as it compensates for variations in sample preparation, injection volume, and instrument response.
1-Dodecanol-d1, a deuterated form of the C12 long-chain fatty alcohol, serves as an excellent internal standard for the analysis of various medium to long-chain volatile and semi-volatile compounds. Its chemical properties are nearly identical to its non-deuterated counterpart and other similar analytes, ensuring it behaves similarly during extraction and chromatographic separation. The mass shift provided by the deuterium label allows for its clear differentiation from the target analytes in the mass spectrometer, a critical feature for accurate quantification. This application note details the use of this compound in forensic screening methods for volatile solvents and fatty acid derivatives.
Principle of the Method
This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the determination of volatile organic compounds and a liquid-liquid extraction followed by GC-MS for the analysis of fatty acid methyl esters in biological samples. This compound is introduced into all samples, calibrators, and controls at a fixed concentration at the beginning of the sample preparation process. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a calibration curve is generated. This ratiometric approach significantly improves the accuracy and precision of the quantification.
Application Areas
-
Volatile Substance Abuse: Detection and quantification of solvents like toluene, xylenes, and other aromatic or aliphatic hydrocarbons in blood and urine samples.
-
Biomarker Analysis: Quantification of fatty acid methyl esters as potential biomarkers for certain metabolic conditions or exposure to specific substances.
Experimental Protocols
Analysis of Volatile Organic Compounds (VOCs) by HS-GC-MS
This protocol is designed for the screening of volatile solvents in blood samples, a common scenario in suspected inhalant abuse cases.
a. Materials and Reagents
-
This compound solution (10 µg/mL in methanol)
-
Methanol, GC grade
-
Sodium chloride (NaCl)
-
Blank human blood
-
VOC standards mix (e.g., benzene, toluene, ethylbenzene, xylenes)
-
20 mL headspace vials with magnetic crimp caps
b. Sample Preparation
-
Pipette 1.0 mL of whole blood (from calibrators, controls, or unknown samples) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to each vial.
-
Add 1.0 g of NaCl to each vial.
-
Immediately seal the vials with the crimp caps.
-
Vortex each vial for 10 seconds.
c. HS-GC-MS Parameters
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific quantifier and qualifier ions for each target analyte and this compound.
-
Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
This protocol is suitable for the analysis of fatty acid profiles in biological matrices after conversion to their methyl esters.
a. Materials and Reagents
-
This compound solution (10 µg/mL in methanol)
-
Hexane, GC grade
-
Methanol with 2% H₂SO₄
-
Saturated NaCl solution
-
Sodium sulfate (anhydrous)
-
FAME standards mix
-
15 mL glass centrifuge tubes with PTFE-lined caps
b. Sample Preparation (Transesterification)
-
Pipette 100 µL of plasma or serum into a 15 mL glass centrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 mL of methanol with 2% H₂SO₄.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1.5 mL of saturated NaCl solution.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
c. GC-MS Parameters
-
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Column: DB-FATWAX-UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-550) for screening, SIM for targeted quantification.
-
Data Presentation
Quantitative performance data for the described methods are summarized in the tables below. These values are representative and may vary based on the specific instrumentation and matrix.
Table 1: Method Validation Parameters for VOC Analysis using this compound as Internal Standard
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (r²) |
| Benzene | 5.2 | 2 | 5 | >0.995 |
| Toluene | 7.8 | 2 | 5 | >0.996 |
| Ethylbenzene | 10.1 | 5 | 10 | >0.994 |
| m,p-Xylene | 10.3 | 5 | 10 | >0.995 |
| o-Xylene | 10.8 | 5 | 10 | >0.995 |
| This compound (IS) | 18.5 | - | - | - |
Table 2: Method Validation Parameters for FAMEs Analysis using this compound as Internal Standard
| Analyte (as
Application Note: Quantitative Analysis of 1-Dodecanol-d1 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 1-dodecanol-d1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as a labeled internal standard for the accurate quantification of endogenous or administered 1-dodecanol, a long-chain fatty alcohol with roles in various biological processes. The method involves a simple liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with phenyl isocyanate to enhance ionization efficiency.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for research and drug development applications.
Introduction
1-Dodecanol, also known as lauryl alcohol, is a fatty alcohol involved in various industrial and biological applications.[4][5][6] Accurate quantification of 1-dodecanol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[7] This note describes a detailed protocol for an LC-MS/MS method developed for the reliable quantification of this compound in human plasma. The method employs derivatization to improve the analyte's response in the mass spectrometer.[1][2][3][8]
Experimental
-
This compound (Internal Standard)
-
1-Dodecanol (Analyte for calibration curve)
-
Phenyl Isocyanate (PIC) (Derivatizing agent)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Human Plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Stock Solutions:
-
Prepare 1 mg/mL stock solutions of 1-dodecanol and this compound in methanol.
Working Standard Solutions:
-
Serially dilute the 1-dodecanol stock solution with methanol to prepare working standards for the calibration curve.
Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples.
Sample Preparation Protocol:
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound internal standard working solution.
-
Add 500 µL of MTBE and vortex for 1 minute for liquid-liquid extraction.[9]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 10 µL of 5% phenyl isocyanate in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, add 40 µL of water to quench the reaction.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 50% B
-
1.0-5.0 min: 50-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-50% B
-
6.1-8.0 min: 50% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecanol-PIC Derivative | 306.3 | 120.1 | 25 |
| This compound-PIC Derivative | 307.3 | 120.1 | 25 |
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The use of phenyl isocyanate derivatization significantly improved the ionization and fragmentation of the analyte, leading to high sensitivity. The chromatographic conditions provided good separation of the analyte from endogenous plasma components.
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines.
Table 1: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Matrix Effect | Minimal |
| Recovery | > 80% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Interrelationship of method validation parameters.
Conclusion
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method utilizes a simple liquid-liquid extraction and chemical derivatization to achieve a low limit of quantification. This method is well-suited for use in clinical and preclinical studies requiring the accurate measurement of 1-dodecanol.
References
- 1. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: High-Throughput Bioanalysis of Dodecylphetamine in Human Plasma Using 1-Dodecanol-d1 as an Internal Standard by LC-MS/MS
Introduction
The accurate quantification of novel therapeutic agents in biological matrices is a cornerstone of pharmaceutical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dodecylphetamine, a novel investigational compound, in human plasma. To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS), 1-dodecanol-d1, was employed.[1][2] The structural similarity between Dodecylphetamine and this compound ensures comparable extraction efficiency and ionization response, leading to high accuracy and precision.[1][3] This method is suitable for high-throughput analysis in clinical and preclinical studies.
Experimental Protocols
Materials and Reagents
-
Analytes: Dodecylphetamine (hypothetical compound), this compound (Internal Standard)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method was utilized for sample preparation.
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dodecylphetamine: m/z 290.3 -> 118.1; this compound (IS): m/z 188.4 -> 158.2 (Hypothetical MRM transitions for illustrative purposes) |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Dodecylphetamine | 0.5 - 500 | 0.9985 |
Table 3: Method Sensitivity
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Dodecylphetamine | 0.15 | 0.5 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 8.2 | 105.4 |
| Low | 1.5 | 5.1 | 6.5 | 102.1 |
| Medium | 75 | 4.3 | 5.8 | 98.7 |
| High | 400 | 3.9 | 4.9 | 101.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to data analysis.
Rationale for Internal Standard Selection
The choice of a suitable internal standard is critical for the robustness of a bioanalytical method.[1][2] The diagram below outlines the logical considerations for selecting this compound as the internal standard for the analysis of Dodecylphetamine.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for 1-Dodecanol-d1 in GC-MS
This guide provides troubleshooting advice for common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Dodecanol-d1, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It is often caused by unwanted interactions between the analyte and active sites within the system. Here are the primary causes and their solutions:
-
Active Sites: The hydroxyl group of this compound can form hydrogen bonds with exposed silanol (Si-OH) groups in the injector liner, at the head of the column, or on glass wool.[1][2] This secondary interaction retains a portion of the analyte, causing the peak to tail.
-
Solution: Use a deactivated inlet liner and ensure you are using a high-quality, inert GC column.[3][4] If the column is old, it may be degraded, exposing active sites; trimming the first 10-20 cm from the front of the column can help.[3][5] Regular replacement of the inlet liner is also recommended.[6]
-
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing.[1][3]
-
System Contamination: Non-volatile residues from previous injections can accumulate in the liner or at the head of the column, creating active sites.[2][7]
-
Solution: Regularly replace the septum and liner. If contamination is suspected, bake out the column according to the manufacturer's instructions.[8]
-
-
Low Carrier Gas Flow: Insufficient carrier gas flow can lead to poor peak shape.
-
Solution: Check for leaks in the system and verify that the carrier gas flow rate is set appropriately for your column dimensions.
-
Q2: I'm observing peak fronting for my this compound peak. What does this indicate?
Peak fronting is typically a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle effectively.[9]
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase at the head of the column.[9][10] The excess analyte travels down the column more quickly, resulting in a fronting peak.
-
Sample-Solvent Mismatch: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can cause poor focusing of the analyte band at the head of the column, potentially leading to fronting.[10]
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with your column's stationary phase. For many standard non-polar or mid-polar columns (like a 5% phenyl), solvents like hexane or dichloromethane are suitable.[11]
-
Q3: My this compound peak is split or shouldered. What could be the cause?
Peak splitting can arise from both chemical and physical effects, often related to the injection process.[3][9]
-
Improper Injection Technique: A faulty injection can cause the sample to be introduced to the inlet in a non-uniform manner.[12][13] This can be due to issues with the syringe or the autosampler.
-
Solution: Check the syringe for bubbles or damage. Ensure the injection speed is appropriate. If using an autosampler, verify its performance.
-
-
Inlet and Liner Issues: The use of an incorrect liner or improperly packed glass wool within the liner can disrupt the sample vaporisation process, leading to split peaks.[12] A dirty or active liner can also be a cause.
-
Solvent and Temperature Mismatch (Splitless Injection): In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analyte at the head of the column.[3][9] A mismatch in polarity between the solvent and the stationary phase can also cause splitting.[9][13]
Quantitative Data Summary
The following table provides typical GC-MS parameters for the analysis of long-chain alcohols like 1-Dodecanol. These are starting points and may require optimization for your specific instrument and application.
| Parameter | Recommended Value/Range | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) | A standard, non-polar column that is robust and provides good general separation.[11][14] |
| Injector Temperature | 250 - 300°C | Ensures efficient vaporization of 1-Dodecanol (Boiling Point: 259°C) without causing thermal degradation.[11][14] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Optimal flow for good resolution on a 0.25 mm ID column.[11] |
| Oven Program | Initial: 70-150°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-320°C; Final Hold: 5-10 min | The initial temperature should be low enough for solvent focusing. The ramp rate can be adjusted to improve separation, and the final temperature ensures the elution of the analyte.[11][14] |
| Injection Volume | 1 µL | A standard volume to avoid column overload.[14] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity, while split injection prevents column overload.[11] |
| MS Ion Source Temp. | ~230°C | A standard temperature for good ionization efficiency.[14] |
| MS Quadrupole Temp. | ~150°C | A typical setting to maintain mass accuracy. |
| Solvent Delay | Dependent on solvent and column parameters | Set to a time after the solvent peak has eluted to protect the filament. |
Experimental Protocol: Inlet Maintenance (Septum and Liner Replacement)
This protocol details a fundamental troubleshooting step for resolving peak shape issues caused by a contaminated or active inlet.
Materials:
-
Clean, lint-free gloves
-
New, appropriate septum for your instrument
-
New, deactivated inlet liner (with glass wool, if required)
-
O-ring for the liner (if applicable)
-
Forceps or liner removal tool
-
Wrenches for the inlet
Procedure:
-
Cooldown: Cool down the GC inlet to a safe temperature (below 50°C).
-
Vent the MS (if necessary): Follow the manufacturer's instructions for venting the mass spectrometer to prevent damage.
-
Turn off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Using the appropriate wrench, unscrew the septum retaining nut.
-
Replace the Septum: Remove the old septum using forceps. Place the new septum in the correct orientation (check for an instrument-specific side). Do not overtighten the nut, as this can cause coring.
-
Remove the Inlet Liner: Unscrew the fittings to access the inlet liner. Carefully remove the hot liner using forceps or a liner removal tool. Be mindful of the O-ring, which may need to be replaced.
-
Install the New Liner: Wearing clean gloves, insert the new, deactivated liner and a new O-ring if necessary.
-
Reassemble the Inlet: Securely tighten all fittings.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around all fittings you have handled.
-
Heat the Inlet: Set the injector temperature to your method's setpoint.
-
Pump Down the MS: Follow the manufacturer's instructions to return the MS to its operational vacuum.
-
Conditioning: Allow the system to equilibrate for at least 30 minutes before injecting any samples to ensure a stable baseline.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: Troubleshooting workflow for poor GC-MS peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GC Troubleshooting—Split Peaks [restek.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of 1-Dodecanol-d1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 1-Dodecanol-d1 with interfering compounds during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for the analysis of this compound?
A1: Co-elution occurs when this compound and one or more interfering compounds exit the chromatography column at the same time, resulting in overlapping peaks. This is problematic because it can lead to inaccurate quantification, as the detector signal represents the combined response of all co-eluting substances. In mass spectrometry, co-eluting compounds can also cause ion suppression or enhancement, further compromising the accuracy of the results.
Q2: My this compound internal standard is separating from the non-deuterated 1-Dodecanol analyte. What causes this?
A2: This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. These subtle differences can affect the polarity and interaction of the molecule with the chromatographic stationary phase, causing the deuterated standard to elute slightly earlier or later than the non-deuterated analyte.
Q3: What are common interferences that co-elute with this compound in biological samples?
A3: In complex biological matrices like plasma or serum, this compound can co-elute with other endogenous lipids that have similar chemical properties. Potential interferences include:
-
Other long-chain fatty alcohols (e.g., tetradecanol, hexadecanol).
-
Sterols, such as cholesterol, which are abundant in biological samples.[1]
-
Fatty acid esters and other lipids present in the sample matrix.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an interfering peak in GC-MS analysis.
This guide provides a systematic approach to improving the separation of this compound from co-eluting interferences in Gas Chromatography-Mass Spectrometry (GC-MS).
-
Action: Examine the mass spectrum across the peak. If the spectra at the beginning, apex, and end of the peak are different, it indicates the presence of more than one compound.
-
Rationale: A pure peak will have a consistent mass spectrum throughout its elution.
A common reason for co-elution is an inadequate temperature program. The goal is to slow down the elution of the compounds to allow for better separation on the column.
-
Action: Start with a "scouting gradient" to determine the elution temperature of the co-eluting peaks. A typical scouting gradient is to start at a low oven temperature (e.g., 40-50°C), ramp at 10°C/min to the column's maximum temperature, and hold for 10 minutes.[2]
-
Action: Once the approximate elution temperature is known, modify the temperature program to improve resolution. This can be achieved by:
-
Decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) around the elution temperature of the critical pair.[3]
-
Introducing an isothermal hold (a period of constant temperature) 20-30°C below the elution temperature for 2-5 minutes.
-
Experimental Protocol: Optimizing GC Oven Temperature Program to Resolve Co-elution
This protocol outlines the steps to systematically optimize the GC oven temperature program to separate this compound from a co-eluting interference.
Objective: To achieve baseline separation (Resolution > 1.5) between this compound and a known interfering compound.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a mid-polar phase like DB-5ms or a polar phase like a WAX column)
-
Standard solutions of this compound and the suspected interfering compound (e.g., cholesterol)
-
Sample extract containing this compound and the interference
Procedure:
-
Initial Scouting Run:
-
Set the initial oven temperature to 50°C and hold for 2 minutes.
-
Ramp the temperature at 10°C/min to 300°C and hold for 5 minutes.
-
Inject a standard mixture and the sample extract to determine the retention times of the compounds of interest.
-
-
Method Optimization - Ramp Rate Adjustment:
-
Based on the scouting run, if co-elution is observed, decrease the temperature ramp rate in the region where the peaks elute. For example, if co-elution occurs around 200°C, modify the program to ramp at 5°C/min from 180°C to 220°C.
-
Inject the sample and assess the separation.
-
-
Method Optimization - Isothermal Hold:
-
If adjusting the ramp rate is insufficient, introduce an isothermal hold. If the co-elution occurs at an elution temperature of approximately 200°C, set an isothermal hold at 170-180°C for 3 minutes.
-
Inject the sample and evaluate the resolution.
-
-
Final Method Refinement:
-
Combine optimized ramp rates and holds as necessary to achieve the desired separation.
-
Once the optimal temperature program is established, proceed with sample analysis.
-
Data Presentation: Comparison of GC Temperature Programs
| Temperature Program | This compound Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) |
| Program A: 50°C (2 min), 10°C/min to 300°C | 15.2 | 15.2 | 0.0 |
| Program B: 50°C (2 min), 5°C/min to 300°C | 25.4 | 25.7 | 1.2 |
| Program C: 50°C (2 min), 10°C/min to 180°C, hold 3 min, 10°C/min to 300°C | 18.5 | 18.9 | 1.8 |
If temperature programming does not resolve the co-elution, the column's stationary phase may not be selective enough for the compounds of interest.
-
Action: Switch to a column with a different stationary phase chemistry. For fatty alcohols and sterols, consider the following:
-
If using a non-polar column (e.g., DB-1), try a mid-polar column (e.g., DB-5ms) or a polar column (e.g., a WAX or cyanopropyl phase). Polar stationary phases can offer better separation for polar compounds like alcohols.
-
-
Rationale: Different stationary phases interact with analytes based on different chemical properties (e.g., polarity, hydrogen bonding capacity), which can alter elution order and improve separation.
Matrix interferences can be minimized by improving the sample cleanup process before GC-MS analysis.
-
Action: Implement a Solid Phase Extraction (SPE) protocol to remove classes of compounds that may interfere with this compound analysis. For plasma samples, a reversed-phase or lipid-removing SPE cartridge can be effective.
-
Rationale: A cleaner sample reduces the likelihood of co-elution with matrix components and minimizes ion suppression in the mass spectrometer.
Experimental Protocol: Solid Phase Extraction (SPE) for Plasma Samples
This protocol describes a general procedure for extracting long-chain fatty alcohols from plasma while minimizing interferences.
Objective: To isolate this compound from plasma matrix components.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Human plasma sample
-
This compound internal standard solution
-
Methanol, Water, Acetonitrile, Hexane (all HPLC grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 40% aqueous methanol to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.
-
Issue 2: Co-elution of this compound in LC-MS/MS Analysis.
This guide provides steps to troubleshoot and resolve co-elution issues in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Action: Make the gradient shallower around the retention time of this compound. For a reversed-phase separation, this means slowing down the rate of increase of the organic solvent in the mobile phase.
-
Rationale: A shallower gradient increases the interaction time of the analytes with the stationary phase, which can improve separation.
-
Action: If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.
-
Rationale: Different stationary phases offer different selectivities based on varied interactions with the analytes.
For LC-MS analysis of alcohols, derivatization can improve chromatographic behavior and ionization efficiency.
-
Action: Derivatize this compound and the sample extract with a reagent that adds a charged or easily ionizable group. For example, derivatization with phenyl isocyanate can improve the detection of dodecanol by LC-MS/MS.
-
Rationale: Derivatization can alter the polarity and mass of the analyte, potentially shifting its retention time away from interferences and improving its response in the mass spectrometer.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for resolving co-elution issues.
Caption: Simplified metabolic pathway of long-chain fatty alcohols.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 1-Dodecanol-d1
Welcome to the technical support center for the mass spectrometry analysis of 1-Dodecanol-d1. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns for 1-Dodecanol in mass spectrometry?
Long-chain alcohols like 1-dodecanol typically exhibit two main fragmentation patterns in electron ionization (EI) mass spectrometry:
-
Alpha-cleavage: This is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For 1-dodecanol, this results in the loss of an alkyl radical.[1][2]
-
Dehydration: The loss of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) that is 18 units less than the molecular ion (M-18).[2][3] This can be so prominent that the M-18 peak is more significant than the molecular ion peak.[1][3]
Due to these rapid fragmentation pathways, the molecular ion peak for long-chain alcohols is often weak or even absent in EI-MS.[1][2]
Q2: I am not observing a clear molecular ion for this compound. Is this normal?
Yes, this is a common observation. As with its non-deuterated counterpart, this compound is prone to rapid fragmentation, which can lead to a very weak or undetectable molecular ion peak.[1] The prominent fragments are often the result of alpha-cleavage and the loss of a water molecule (or in the case of 1-dodecanol-O-d1, a molecule of HDO).
Q3: How does the position of the deuterium atom in this compound affect the mass spectrum?
The position of the deuterium label is crucial.
-
If the deuterium is on the hydroxyl group (-OD): This deuterium is labile and can readily exchange with protons from solvents like water or methanol.[1] This can lead to a mixture of deuterated and non-deuterated molecules, complicating the interpretation of the mass spectrum.
-
If the deuterium is on the carbon chain (C-D): This bond is much more stable. The deuterium will be retained during ionization and fragmentation, leading to a predictable shift in the m/z of the molecular ion and any fragments containing the deuterium atom.
Q4: Why should I consider derivatization for the analysis of this compound?
Derivatization is a highly effective strategy for improving the analysis of long-chain alcohols by mass spectrometry.[1] The primary benefits include:
-
Increased Volatility: This is particularly important for gas chromatography (GC-MS) analysis.
-
Improved Ionization Efficiency: This is beneficial for both GC-MS and liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI).[1]
-
Directed Fragmentation: Derivatization can lead to more predictable and structurally informative fragmentation patterns.[1]
Common derivatization techniques include silylation (e.g., with BSTFA) for GC-MS and derivatization with reagents like phenyl isocyanate for LC-MS/MS.[1][4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause: Low ionization efficiency of the underivatized alcohol.
-
Possible Cause: Inappropriate ESI source parameters.
-
Solution: Optimize the ESI source parameters. This includes adjusting the capillary voltage, nebulizer gas pressure, and desolvation temperature.[4] Refer to the tables below for starting parameters.
-
-
Possible Cause: Sample concentration is too low.
-
Solution: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[5]
-
-
Possible Cause: System leak.
-
Solution: Check for leaks in the gas supply, gas filters, and connections.[6]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Deuterium-hydrogen exchange.
-
Solution: If your this compound is labeled at the hydroxyl position, the deuterium can exchange with protons from the solvent or sample matrix.[1] To minimize this, use aprotic solvents where possible and ensure your sample is dry before derivatization and analysis. Consider using an internal standard with deuterium labels on the stable carbon backbone.[1]
-
-
Possible Cause: Impurity in the deuterated standard.
-
Solution: Verify the isotopic purity of your this compound standard. The presence of unlabeled 1-dodecanol can lead to inaccurate quantification.[1]
-
Issue 3: Unexpected Peaks in the Mass Spectrum
-
Possible Cause: Contamination in the system.
-
Solution: Run a blank to check for background noise and contamination.[7] Clean the injector and ensure high-purity gases and solvents are used.
-
-
Possible Cause: Formation of adducts.
-
Solution: In ESI-MS, 1-dodecanol can form adducts with ions in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7] Review your data for these common adducts.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound after Silylation
This protocol is adapted from standard silylation procedures for alcohols.[1]
-
Sample Preparation:
-
Ensure the sample containing this compound is free of water. If necessary, dry the sample under a stream of nitrogen.
-
-
Derivatization:
-
Prepare a solution of the dried sample in an anhydrous solvent like pyridine or acetonitrile.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.
-
Vortex the mixture and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use the parameters in the table below as a starting point and optimize for your instrument.
-
Protocol 2: LC-MS/MS Analysis of this compound after Derivatization with Phenyl Isocyanate
This protocol is based on a method for the analysis of 1-dodecanol.[4]
-
Derivatization:
-
To the this compound sample in acetonitrile, add phenyl isocyanate.
-
Heat the solution at 70°C for 30 minutes.
-
Add methanol and heat again at 70°C for 30 minutes to quench the reaction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the ESI source and MS/MS parameters using the values in the tables below as a guide.
-
Data Presentation
Table 1: Recommended Starting Parameters for GC-MS Analysis of TMS-Derivatized this compound
| Parameter | Recommended Value |
| Injector Temperature | 280-300°C[5] |
| Oven Program | Initial temp: 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10-15 min[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Ion Source Temp. | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | m/z 50-600[5] |
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of Phenyl Isocyanate-Derivatized this compound
| Parameter | Recommended Value |
| LC Parameters | |
| Column | C18 |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and water with 5mM ammonium acetate[8] |
| ESI Source Parameters | |
| Ionization Mode | Positive Ion Mode[4] |
| Ion Spray Voltage | 5500 V[4] |
| Temperature | 350°C[4] |
| Nebulizer Gas | 40 psi[4] |
| Auxiliary Gas | 45 psi[4] |
| Curtain Gas | 10 psi[4] |
| MS/MS Parameters | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ez.restek.com [ez.restek.com]
- 4. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preventing hydrogen-deuterium exchange in 1-Dodecanol-d1 solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dodecanol-d1 solutions. The focus is on preventing unwanted hydrogen-deuterium (H-D) exchange to ensure the isotopic purity of the compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound (CH₃(CH₂)₁₀CH₂OD), the deuterium is on the hydroxyl (-OD) group. This deuterium is "labile" or "active," meaning it can easily exchange with protons (H⁺) from protic solvents (e.g., water, methanol), acidic or basic impurities, or even atmospheric moisture. This exchange compromises the isotopic enrichment of the compound, which is critical for applications like isotopic labeling, tracer studies, and certain types of mass spectrometry and NMR spectroscopy.
Q2: What are the primary factors that promote H-D exchange in this compound solutions?
A2: The primary drivers of H-D exchange for the hydroxyl deuterium in this compound are the presence of other labile protons and catalysts. Key factors include:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), are the most common sources of hydrogen.
-
Acidic or Basic Conditions: The exchange is catalyzed by both acids and bases. Even trace amounts of acidic or basic impurities in the solvent or on glassware can significantly accelerate the rate of exchange.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including H-D exchange.
-
Atmospheric Moisture: Exposure of the solution to air allows for the introduction of water vapor, which can act as a source of protons.
Q3: Which solvents are recommended for preparing this compound solutions to minimize H-D exchange?
A3: To minimize H-D exchange, it is crucial to use aprotic and dry (anhydrous) solvents. Recommended solvents include:
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Tetrahydrofuran (THF), Diethyl ether ((C₂H₅)₂O), Toluene (C₆H₅CH₃), and Hexane (C₆H₁₄).
-
Deuterated Protic Solvents: If a protic solvent is required for solubility or reaction conditions, using the deuterated version, such as deuterium oxide (D₂O) or methanol-d4 (CD₃OD), can help maintain the isotopic label. However, be aware that the purity of the deuterated solvent is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium Label in NMR Spectrum | H-D exchange with residual water in the NMR solvent. | Use high-purity, anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d6). Consider adding a small amount of D₂O to the NMR tube to intentionally exchange all labile protons, which can help in identifying the alcohol peak but will result in the loss of the deuterium on the alcohol. For preserving the label, ensure the solvent is as dry as possible. |
| Inconsistent Results in Isotopic Labeling Studies | Contamination of the solvent or reagents with protic impurities. | Use freshly opened, anhydrous aprotic solvents. Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen) before use. |
| Gradual Decrease in Isotopic Purity Over Time | Exposure to atmospheric moisture during storage or handling. | Store this compound and its solutions under an inert atmosphere. Use septa and syringes for transfers to minimize exposure to air. Store solutions in sealed vials with tight-fitting caps, preferably with a Teflon liner. |
| Rapid H-D Exchange Observed | Presence of acidic or basic residues on glassware or in the solvent. | Rinse glassware with a dilute acid (e.g., 0.1 M HCl), followed by deionized water, and then a final rinse with a high-purity solvent (e.g., acetone or ethanol) before oven drying. Neutralize acidic or basic impurities in the solvent if their removal is not feasible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in an Aprotic Solvent
-
Glassware Preparation:
-
Clean a volumetric flask and a magnetic stir bar thoroughly.
-
Dry the glassware and stir bar in an oven at 120°C for at least 4 hours.
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).
-
-
Solvent Preparation:
-
Use a new, sealed bottle of high-purity, anhydrous aprotic solvent (e.g., dichloromethane).
-
If the solvent is not from a fresh bottle, consider drying it further using appropriate methods, such as passing it through a column of activated alumina or molecular sieves.
-
-
Solution Preparation:
-
In a glovebox or under a positive pressure of inert gas, unseal the this compound vial.
-
Quickly weigh the desired amount of this compound and transfer it to the prepared volumetric flask.
-
Using a dry syringe, add the anhydrous aprotic solvent to the flask.
-
Add the magnetic stir bar, cap the flask, and stir until the solid is completely dissolved.
-
If not for immediate use, store the solution in a tightly sealed container, preferably with a septum, and blanket the headspace with an inert gas.
-
Visualizations
Caption: Acid and base-catalyzed H-D exchange mechanisms for an alcohol.
Caption: Workflow for preparing this compound solutions to minimize H-D exchange.
Correcting for Matrix Effects with 1-Dodecanol-d1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-dodecanol-d1 to correct for matrix effects in the analysis of volatile and semi-volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound as an internal standard?
A1: this compound is primarily used as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds (VOCs) by GC-MS. Due to its structural similarity to many flavor, fragrance, and fatty acid compounds, it is particularly well-suited for analyses in complex matrices such as food, beverages, essential oils, and environmental samples. Its deuterated nature allows it to be distinguished from the non-labeled analytes by the mass spectrometer.
Q2: How does this compound help in correcting for matrix effects?
A2: Matrix effects in GC-MS, particularly with headspace analysis, can arise from non-volatile components in the sample matrix that alter the partitioning of volatile analytes into the headspace. This can lead to either suppression or enhancement of the analyte signal. Since this compound is chemically very similar to many long-chain alcohol, terpene, and fatty acid analytes, it will experience similar matrix effects. By adding a known concentration of this compound to all samples, standards, and blanks, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains relatively constant even if the absolute signal intensities fluctuate due to matrix effects, thus improving the accuracy and precision of the results.
Q3: For which types of analytes is this compound a suitable internal standard?
A3: this compound is an excellent internal standard for a range of volatile and semi-volatile compounds, including:
-
Terpenes and Terpenoids: such as linalool, geraniol, and pinene, commonly found in essential oils and cannabis.[1][2][3][4]
-
Long-chain Alcohols and Aldehydes: often associated with flavors and fragrances in food and beverages.[5][6]
-
Fatty Acid Methyl Esters (FAMEs): after derivatization of fatty acids for GC-MS analysis.
-
Flavor and Fragrance Compounds: in complex matrices like essential oils, food, and cosmetic products.[7][8]
Q4: At what concentration should I use this compound?
A4: The optimal concentration of the internal standard should be determined during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for your analytes of interest and produces a strong, clear signal without saturating the detector. A typical starting concentration for this compound in the final sample extract is in the range of 1-50 µg/mL.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Active sites in the GC inlet liner or on the column can interact with the hydroxyl group of the alcohol, leading to peak tailing.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the GC column is in good condition and has not been contaminated. A column bake-out or trimming the front end of the column may be necessary.
-
Consider derivatization of both the analytes and the internal standard (e.g., silylation) to block the active hydroxyl group, which can improve peak shape and reduce tailing.
-
Issue 2: Inconsistent Internal Standard Response Across Samples
-
Possible Cause: This could be due to variability in the sample preparation, such as inconsistent extraction efficiency or matrix effects that are not being adequately compensated for. It could also result from issues with the autosampler injection.
-
Solution:
-
Ensure that the internal standard is added to all samples, standards, and blanks at the exact same concentration and at the earliest possible stage of the sample preparation process.
-
Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.
-
Check the autosampler for proper function and ensure the injection volume is consistent.
-
If matrix effects are severe, consider further sample cleanup or dilution.
-
Issue 3: Co-elution of this compound with an Analyte or Interference
-
Possible Cause: The chromatographic conditions may not be optimal for separating the internal standard from all other components in the sample.
-
Solution:
-
Adjust the GC oven temperature program (e.g., change the ramp rate or initial/final hold times) to improve separation.
-
Consider using a different GC column with a different stationary phase that offers a different selectivity.
-
In the mass spectrometer, select quantifier and qualifier ions for both the analyte and this compound that are unique and free from interference.
-
Experimental Protocols
Representative Protocol: Quantification of Volatile Compounds in an Essential Oil Matrix by SPME-GC-MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of volatile compounds, such as terpenes, in an essential oil matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Analytes of interest (e.g., linalool, limonene, etc.)
-
High-purity solvent (e.g., hexane or ethanol) for preparing stock solutions
-
Sodium chloride (for "salting out," if needed)
-
Deionized water
-
SPME fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
2. Preparation of Solutions:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane.
-
Internal Standard Working Solution (50 µg/mL): Dilute the stock solution accordingly with hexane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analytes of interest in a suitable solvent. Spike each calibration standard with the this compound working solution to achieve a final internal standard concentration of, for example, 5 µg/mL.
3. Sample Preparation:
-
Weigh 100 mg of the essential oil sample into a 20 mL headspace vial.
-
Add 1 mL of deionized water to the vial.
-
(Optional) Add a known amount of sodium chloride (e.g., 0.5 g) to the vial to increase the ionic strength of the aqueous phase, which can enhance the partitioning of volatile compounds into the headspace.[9]
-
Spike the sample with 100 µL of the 50 µg/mL this compound working solution to achieve a final concentration of 5 µg/mL in the vial.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
4. HS-SPME-GC-MS Analysis:
-
SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
5. Data Analysis:
-
Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for the quantifier ion of each analyte and for a characteristic ion of this compound (e.g., a fragment ion that is unique and abundant).
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
Construct a calibration curve by plotting the peak area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Calculate the concentration of each analyte in the unknown samples using the calibration curve and the measured peak area ratios.
Data Summary
| Parameter | Recommended Range/Value | Reference |
| Internal Standard | This compound | N/A |
| Typical Analytes | Terpenes, long-chain alcohols, fatty acid methyl esters | [1][3][6][7] |
| Typical Matrices | Essential oils, food, beverages, environmental samples | [5][6][8] |
| IS Concentration | 1-50 µg/mL in final extract | [1] |
| Sample Prep Technique | Headspace SPME, Liquid-Liquid Extraction | [10][11] |
| GC Column | DB-5ms or similar non-polar column | N/A |
| MS Ionization Mode | Electron Ionization (EI) | N/A |
Visualizations
Experimental Workflow for Volatile Compound Analysis
Caption: A generalized workflow for the quantification of volatile compounds using this compound as an internal standard with HS-SPME-GC-MS.
Logic for Troubleshooting Inconsistent Internal Standard Signal
Caption: A troubleshooting decision tree for addressing inconsistent signal from the this compound internal standard.
References
- 1. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential oils analysis. I. Evaluation of essential oils composition using both GC and MS fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Technical Support Center: 1-Dodecanol-d1 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 1-Dodecanol-d1 in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of 1-dodecanol, a fatty alcohol. The deuterium atom is typically located at the 1-position (CH₃(CH₂)₁₀CD₂OH or CH₃(CH₂)₁₀CH(D)OH). It is often used as an internal standard in mass spectrometry-based analytical methods for the quantification of 1-dodecanol in various matrices. It also finds application in metabolic stability studies and as a tracer in biochemical research.
Q2: Is this compound stable under typical laboratory storage conditions?
Yes, this compound is a stable compound when stored under recommended conditions, which typically include a cool, dry place in a tightly sealed container.[1][2] It is a combustible solid but not highly reactive under ambient conditions.[2]
Q3: What are the general reactivity characteristics of 1-Dodecanol under acidic or basic conditions?
1-Dodecanol, like other primary alcohols, exhibits both weak acid and weak base properties.[3][4]
-
Acidic Conditions: In the presence of strong acids, the hydroxyl group can be protonated, forming an oxonium ion. This enhances the leaving group ability of the hydroxyl group, making the alcohol susceptible to dehydration to form an alkene (1-dodecene) or substitution reactions with nucleophiles.[5][6]
-
Basic Conditions: Alcohols are weak acids and can be deprotonated by strong bases to form alkoxides.[7] While 1-dodecanol itself is generally stable in the presence of common bases, the deuterated form, this compound, could potentially undergo base-catalyzed deuterium exchange at the alpha-position under certain conditions, especially if oxidation to the corresponding aldehyde occurs.[8]
Q4: Can the deuterium atom in this compound exchange with protons from the solvent?
Hydrogen-deuterium exchange is a known phenomenon for labile protons, such as those on hydroxyl groups.[9][10] The deuterium on the oxygen of 1-dodecanol-d-O-H would readily exchange with protons in a protic solvent. For this compound where the deuterium is on the carbon atom, this exchange is less likely under neutral conditions but can be catalyzed by acids or bases, particularly at elevated temperatures.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal during analysis of acidic samples. | Acid-catalyzed dehydration: Strong acidic conditions, especially at elevated temperatures, can cause the elimination of water (or HDO) to form 1-dodecene.[5] | - Neutralize the sample to a pH closer to 7 before analysis.- Avoid prolonged heating of the sample in an acidic medium.- If the experimental conditions require acidity, consider using a milder acid or lowering the temperature. |
| Appearance of an unexpected peak corresponding to non-deuterated 1-dodecanol. | Deuterium-proton exchange: Under certain acidic or basic conditions, the deuterium at the alpha-position may exchange with protons from the solvent.[11] | - For basic conditions, use aprotic solvents if possible or milder bases.- For acidic conditions, minimize exposure time and temperature. Use D₂O-based acidic solutions if the protocol allows, to minimize back-exchange. |
| Inconsistent quantification results when using this compound as an internal standard in basic formulations. | Base-catalyzed oxidation followed by deuterium exchange: Trace oxidizing agents in the presence of a base could oxidize this compound to dodecanal-d1. The alpha-deuterium in the aldehyde is more susceptible to exchange. The aldehyde could then be reduced back to 1-dodecanol (now protonated at the alpha position). | - Ensure the sample is free from oxidizing agents.- Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.- Evaluate the stability of the internal standard in the specific sample matrix by running control experiments. |
| Formation of esters when working with carboxylic acids. | Fischer Esterification: In the presence of an acid catalyst, this compound will react with carboxylic acids to form the corresponding dodecyl-d1 ester.[3][4] | - If ester formation is undesirable, avoid acidic conditions when carboxylic acids are present.- If the reaction is part of a derivatization protocol, ensure it goes to completion for accurate quantification. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1 M HCl or H₂SO₄ in water or a relevant solvent mixture).[12]
-
-
Incubation:
-
Add a known amount of the this compound stock solution to each acidic solution to achieve a final concentration relevant to your experimental range.
-
Incubate the samples at different temperatures (e.g., room temperature, 40 °C, 60 °C).[12]
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH or a buffer solution) to stop the degradation reaction.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the aqueous matrix.
-
-
Analysis:
-
Analyze the extracted sample using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and identify any potential degradation products (e.g., 1-dodecene).
-
Protocol 2: Evaluation of this compound Stability in Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare basic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1 M NaOH or KOH in water or a relevant solvent mixture).[12]
-
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1, using the prepared basic solutions.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the aliquot with a suitable acid (e.g., HCl or a buffer solution).
-
Proceed with sample extraction as described in Protocol 1.
-
-
Analysis:
-
Analyze the samples by GC-MS or LC-MS. Pay close attention to the mass spectra to detect any potential deuterium-proton exchange by monitoring for the mass of non-deuterated 1-dodecanol.
-
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. The degradation rates are illustrative and will depend on the specific experimental parameters.
| Condition | Temperature | Expected Degradation Product(s) | Anticipated Degradation Rate |
| 0.1 M HCl | Room Temperature | 1-Dodecene | Low |
| 1 M HCl | 60 °C | 1-Dodecene, Dodecyl chloride | Moderate to High |
| 0.1 M NaOH | Room Temperature | Minimal degradation, potential for slow D/H exchange | Very Low |
| 1 M NaOH | 60 °C | Minimal degradation, increased potential for D/H exchange | Low |
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the potential degradation pathways of this compound and a typical experimental workflow for stability testing.
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Potential interactions of this compound under basic conditions.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Dodecanol CAS#: 112-53-8 [m.chemicalbook.com]
- 5. you-iggy.com [you-iggy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 1-Dodecanol-d1
Welcome to the technical support center for sample extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 1-Dodecanol-d1 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a long-chain fatty alcohol, is often attributed to its physicochemical properties, including high hydrophobicity (LogP ≈ 5.13), low water solubility (approximately 0.004 g/L), and potential for non-specific binding. Key factors contributing to its loss during extraction include:
-
Inappropriate Solvent Choice: The extraction solvent may not be optimal for partitioning the highly non-polar this compound from the sample matrix.
-
Suboptimal Extraction Technique: Issues with both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), such as incomplete phase separation, analyte breakthrough, or irreversible adsorption, can lead to significant losses.
-
Non-Specific Adsorption: this compound can adsorb to the surfaces of glassware, plasticware, and filtration membranes.
-
Matrix Effects: Complex biological matrices can interfere with the extraction process, leading to reduced efficiency.
-
Sample Handling and Evaporation: Due to its moderate volatility, losses can occur during sample concentration steps, especially with elevated temperatures or aggressive nitrogen streams.
Q2: How does the choice of extraction method, LLE or SPE, impact the recovery of this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for this compound, but each has its own set of challenges.
-
LLE: Success in LLE depends heavily on the choice of an organic solvent that is immiscible with the aqueous sample and has a high affinity for this compound. Insufficient mixing, emulsion formation, and analyte partitioning back into the aqueous phase can all lead to low recovery.
-
SPE: This technique offers the potential for cleaner extracts and higher concentration factors. However, low recovery can occur due to several factors: the analyte failing to bind to the sorbent, being prematurely washed away, or not being fully eluted from the cartridge. The choice of sorbent material is critical for retaining the non-polar this compound.
Q3: Can the use of a deuterated internal standard like this compound compensate for low recovery?
Yes, a key reason for using a stable isotope-labeled internal standard (SIL-IS) like this compound is to correct for variability and loss during sample processing. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it will be affected similarly by extraction inefficiencies, matrix effects, and instrument variability. By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved even with suboptimal recovery. However, it is important to note that while a SIL-IS can correct for losses, it does not explain the cause of the low recovery, which should still be investigated to improve the overall method performance.
Troubleshooting Guide
Low recovery of this compound can be diagnosed and resolved by systematically evaluating each step of the extraction workflow.
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte not efficiently extracted from the aqueous phase. | Inappropriate Solvent Polarity: The extraction solvent is not non-polar enough to effectively partition the highly hydrophobic this compound. | Select a more non-polar solvent such as hexane, heptane, or diethyl ether. Consider a solvent mixture to optimize polarity. |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases. | Increase vortexing/shaking time and intensity to ensure thorough mixing and maximize the surface area for extraction. | |
| Emulsion Formation: Formation of a stable emulsion at the interface of the two liquids prevents clean phase separation. | Add salt ("salting out") to the aqueous phase to disrupt the emulsion. Centrifuge at a higher speed or for a longer duration. | |
| Incorrect pH: For certain sample matrices, the pH may influence the extraction efficiency. | While 1-Dodecanol is neutral, adjusting the sample pH can help to minimize matrix interferences. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in the flow-through during sample loading. | Improper Sorbent Conditioning: The sorbent bed was not properly wetted, preventing the retention of this compound. | Condition the reversed-phase (e.g., C18) cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile) followed by equilibration with water or a buffer similar to the sample matrix. Ensure the sorbent does not dry out before loading the sample. |
| Sample Solvent Too Strong: The sample is dissolved in a solvent with high organic content, causing the analyte to pass through the cartridge without binding. | Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading. | |
| High Flow Rate: The sample is loaded too quickly, not allowing enough time for the analyte to interact with the sorbent. | Decrease the flow rate during sample loading to approximately 1 drop per second. | |
| Analyte found in the wash fraction. | Wash Solvent Too Strong: The wash solvent is too non-polar and is eluting the this compound along with the interferences. | Use a more polar wash solvent. Start with 100% water and gradually add a small percentage of a weaker organic solvent (e.g., 5-10% methanol) if necessary. |
| Analyte remains on the column after elution. | Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. | Use a stronger, non-polar elution solvent such as acetonitrile, isopropanol, or methyl tert-butyl ether (MTBE). Ensure a sufficient volume of elution solvent is used (e.g., 2-3 bed volumes). Consider a "soak" step where the elution solvent is left on the cartridge for several minutes before final elution. |
| Non-Specific Binding: The analyte is irreversibly adsorbed to the sorbent material. | Try a different sorbent chemistry, such as a polymeric reversed-phase material, which may have different secondary interactions. |
Quantitative Data
The recovery of 1-Dodecanol can vary significantly depending on the extraction method, solvent, and sample matrix. The following table summarizes recovery data from published studies.
| Analyte | Sample Matrix | Extraction Method | Sorbent/Solvent | Eluent | Recovery Rate |
| Dodecanol | River Water | Solid-Phase Extraction | Diatomaceous Earth | Chloroform | 100% |
| Dodecanol | River Water | Solid-Phase Extraction | Diatomaceous Earth | Methanol | 33-99% |
| Dodecanol | Alkyl Polyglycosides | Solvent Extraction | Toluene | - | 15.02% w/w (up to 30% w/w with ultrasonication)[1] |
Note: This data is provided for illustrative purposes. Optimal recovery rates for this compound should be determined empirically for your specific sample matrix and analytical method.
Experimental Protocols
The following are generalized protocols that can be adapted for the extraction of this compound from biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a modification of established methods for lipid extraction from plasma.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream or centrifugal evaporator)
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard.
-
Add 1.5 mL of MTBE and 0.5 mL of methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix
This protocol is a general procedure for extracting non-polar compounds from aqueous samples using a reversed-phase SPE cartridge.
Materials:
-
Aqueous sample (e.g., urine, cell culture media)
-
This compound internal standard solution
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol
-
Deionized water
-
Acetonitrile
-
SPE manifold
Procedure:
-
Spike the aqueous sample with a known amount of this compound internal standard.
-
Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/minute).
-
Wash the cartridge with 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Elute the this compound by passing 2 mL of acetonitrile through the cartridge. Collect the eluate.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Diagrams
Below are diagrams illustrating the troubleshooting workflow and the general steps of the extraction protocols.
Caption: Troubleshooting workflow for low recovery of this compound.
References
Technical Support Center: Isotopic Interference in 1-Dodecanol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Dodecanol-d1 as an internal standard for the quantitative analysis of 1-Dodecanol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 1-Dodecanol and this compound analysis?
A1: Isotopic interference refers to the overlap of mass spectral signals between the analyte (1-Dodecanol) and its stable isotope-labeled internal standard (this compound). This occurs because naturally occurring heavy isotopes (like Carbon-13 and Oxygen-18) in 1-Dodecanol can result in ions with mass-to-charge ratios (m/z) that are identical to or very close to the m/z of the deuterated internal standard. This can lead to inaccuracies in quantification if not properly addressed.
Q2: Why is this compound susceptible to this type of interference?
A2: The small mass difference of only 1 Dalton between 1-Dodecanol and this compound makes this pair particularly prone to isotopic interference. The M+1 isotopic peak of 1-Dodecanol, primarily due to the natural abundance of ¹³C, will have the same nominal mass as the monoisotopic peak of this compound.
Q3: How can I minimize isotopic interference during my experiment?
A3: Several strategies can be employed:
-
Use a higher-mass labeled standard: If available, using a standard with more deuterium atoms (e.g., 1-Dodecanol-d5 or higher) will shift its mass further from the analyte's isotopic cluster, reducing the likelihood of overlap.[1]
-
Chromatographic Separation: Ensure baseline separation of 1-Dodecanol and this compound. While their chemical properties are very similar, some chromatographic conditions can achieve partial separation.
-
High-Resolution Mass Spectrometry: High-resolution instruments can often resolve the small mass difference between the ¹³C isotopologue of 1-Dodecanol and the deuterium-labeled standard.
-
Correction Calculations: Mathematical corrections can be applied to the data to account for the contribution of the analyte's isotopic peaks to the internal standard's signal.
Q4: Can the position of the deuterium label on this compound affect my results?
A4: Yes, the stability of the deuterium label is crucial. If the deuterium is on a chemically labile position, such as the hydroxyl group (-OH), it can be prone to exchange with hydrogen atoms from the solvent or sample matrix.[2] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. It is recommended to use standards where the label is on a stable position, such as a carbon atom.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification, especially at low analyte concentrations. | Isotopic crosstalk from the M+1 peak of 1-Dodecanol to the this compound signal. | 1. Verify Isotopic Purity: Analyze a high-concentration solution of your this compound standard alone to check for the presence of any unlabeled 1-Dodecanol. 2. Perform a Crosstalk Experiment: Prepare samples with a fixed concentration of the internal standard and varying concentrations of the analyte. Monitor the signal in the internal standard's mass channel. An increase in this signal with increasing analyte concentration indicates crosstalk.[2] 3. Apply Correction Factors: Based on the crosstalk experiment, calculate a correction factor to subtract the contribution of the analyte's isotopic peak from the internal standard's signal. |
| Drifting retention times between 1-Dodecanol and this compound. | Deuterium isotope effect in chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] | 1. Optimize Chromatography: Adjust the gradient, flow rate, or column temperature to minimize the retention time difference. 2. Widen Integration Windows: If complete co-elution cannot be achieved, ensure that the integration windows for both peaks are wide enough to capture the entire elution profile. |
| Loss of internal standard signal over time. | H/D (Hydrogen-Deuterium) exchange. The deuterium label may be in an unstable position and exchanging with protons from the solvent.[2] | 1. Check Label Position: Review the certificate of analysis to confirm the location of the deuterium label. Avoid standards with labels on the hydroxyl group if possible. 2. Control pH: Maintain a neutral pH for your samples and mobile phases.[1] 3. Reduce Ion Source Temperature: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[1] |
Quantitative Data Summary
The following table summarizes the theoretical isotopic distribution for 1-Dodecanol. This data is essential for understanding the potential for isotopic interference with this compound. The calculations are based on the natural abundances of the isotopes of Carbon, Hydrogen, and Oxygen.
| Isotopologue | Relative Abundance (%) | Explanation |
| M (Monoisotopic) | 100 | Contains only ¹²C, ¹H, and ¹⁶O. |
| M+1 | 13.28 | Primarily due to the presence of one ¹³C atom. This is the main source of interference for this compound. |
| M+2 | 0.88 | Due to two ¹³C atoms, or one ¹⁸O atom, or one ¹³C and one ²H atom. |
Note: These are theoretical abundances. Actual measured abundances may vary slightly.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
-
Prepare a stock solution of 1-Dodecanol and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards containing a fixed concentration of this compound (e.g., 100 ng/mL) and varying concentrations of 1-Dodecanol (e.g., 0, 1, 5, 10, 50, 100, 500 ng/mL).
-
Analyze the standards using your established LC-MS/MS method.
-
Monitor the MRM transitions for both 1-Dodecanol and this compound.
-
Plot the peak area of the signal in the this compound mass channel against the concentration of 1-Dodecanol.
-
A non-zero intercept or a positive slope in this plot indicates isotopic crosstalk.
Protocol 2: LC-MS/MS Analysis of 1-Dodecanol using this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of your sample (e.g., plasma, cell lysate), add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source Temperature: 450 °C.
-
Ion Spray Voltage: 5500 V.
-
MRM Transitions:
-
1-Dodecanol: Monitor a precursor-to-product ion transition (e.g., m/z 169.2 -> 83.1, corresponding to [M-H₂O+H]⁺).
-
This compound: Monitor the corresponding transition (e.g., m/z 170.2 -> 83.1).
-
Note: These transitions should be optimized on your specific instrument.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of 1-Dodecanol to this compound.
-
Quantify the concentration of 1-Dodecanol in your samples using a calibration curve prepared in a similar matrix.
-
Visualizations
Caption: Logical relationship of isotopic crosstalk leading to inaccurate quantification.
Caption: A simplified workflow for troubleshooting isotopic interference.
References
Improving signal-to-noise ratio for 1-Dodecanol-d1 in complex matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing 1-Dodecanol-d1 in complex matrices, with a focus on improving the signal-to-noise (S/N) ratio.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
Question 1: I am observing a low signal-to-noise ratio for my this compound peak. What are the initial steps I should take to troubleshoot this issue?
A low signal-to-noise ratio can be caused by a variety of factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended. Start by investigating the most common and easily addressable issues.
Troubleshooting Workflow for Low S/N Ratio
Initial Checks:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak.[1]
-
Ion Source Cleanliness: A contaminated ion source is a frequent cause of signal loss.[2][3] Regularly clean the ion source components as per the manufacturer's guidelines.
-
Mass Spectrometer Performance: Verify that the mass spectrometer is tuned and calibrated correctly.[1][4] Regular calibration ensures accurate mass measurements and optimal performance.[1]
Question 2: My baseline is noisy and high, which is obscuring the peak for this compound. What are the likely causes and how can I fix this?
A high and noisy baseline is often indicative of contamination or matrix effects.
-
Contamination: High background noise can stem from contaminated solvents, LC system components, or the nitrogen gas supply.[4] To identify the source, systematically replace each component and observe the effect on the baseline.
-
Matrix Effects: Complex matrices contain numerous endogenous compounds that can co-elute with this compound, increasing the baseline noise and potentially suppressing the analyte's ionization.[3][5][6]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential.[6]
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from co-eluting matrix components.[1]
-
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Matrix Effects
Q1: What is the best sample preparation technique for extracting this compound from a complex biological matrix like plasma?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for extracting long-chain alcohols like this compound from plasma. The choice depends on the specific requirements of your assay.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method.[7] For a nonpolar compound like 1-Dodecanol, a reversed-phase sorbent (e.g., C18 or C8) is typically used.[7] This allows for the retention of the analyte while more polar matrix components are washed away.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can also yield clean extracts. A water-immiscible organic solvent is used to extract the analyte from the aqueous biological matrix.
Q2: How can I quantitatively assess the impact of matrix effects on my this compound signal?
You can quantitatively evaluate matrix effects by preparing three sets of samples and comparing the analyte's peak area in each.[5]
| Sample Set | Description |
| Set A (Neat Solution) | This compound is spiked into the mobile phase or a clean solvent. |
| Set B (Post-Spike Matrix) | A blank matrix sample is extracted first, and then this compound is spiked into the final, clean extract. |
| Set C (Pre-Spike Matrix) | This compound is spiked into the blank matrix before the extraction process begins. |
The Matrix Factor (MF) is calculated to measure the extent of ion suppression or enhancement.[5] An MF of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[5]
Matrix Effect Calculation
Section 2: Derivatization
Q3: Should I consider derivatizing this compound for GC-MS or LC-MS analysis?
Yes, derivatization can significantly improve the analytical properties of long-chain alcohols like this compound.[8]
-
For GC-MS: Alcohols can have poor peak shapes in GC due to their polar hydroxyl group. Derivatization, such as silylation, converts the hydroxyl group into a less polar silyl ether, which improves volatility and chromatographic performance.[8]
-
For LC-MS/MS: While 1-Dodecanol can be analyzed directly, derivatization can enhance ionization efficiency, leading to a stronger signal. For instance, derivatizing with phenyl isocyanate introduces a readily ionizable group, which can improve detection limits.[9][10][11]
Q4: What are some common derivatizing agents for alcohols?
| Derivatization Type | Reagent | Typical Application | Advantages |
| Silylation | BSTFA (bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Improves volatility and thermal stability.[12] |
| Acylation | Pentafluorobenzoyl chloride | GC-MS with ECD or NCI-MS | Introduces electrophoric groups for enhanced sensitivity. |
| Isocyanate Derivatization | Phenyl isocyanate (PIC) | LC-MS/MS | Improves ionization efficiency in ESI.[9][10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general procedure for extracting this compound from a plasma matrix using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg / 1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS or GC-MS analysis.
Protocol 2: Derivatization of this compound with Phenyl Isocyanate for LC-MS/MS
This protocol is adapted from methods used for similar long-chain alcohols and is intended for enhancing ionization efficiency.[9][10][11]
Materials:
-
Dried sample extract from Protocol 1
-
Phenyl isocyanate (PIC) solution (e.g., 10% in acetonitrile)
-
Acetonitrile (anhydrous)
-
Heating block or water bath
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous acetonitrile to the dried extract.
-
Add 10 µL of the phenyl isocyanate solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). Optimization of time and temperature may be required.[10]
-
After incubation, evaporate the solvent under nitrogen.
-
Reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 1-Dodecanol-d1 Gas Chromatography Analysis
This technical support center provides troubleshooting guidance for common peak shape issues encountered during the gas chromatography (GC) analysis of 1-Dodecanol-d1.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for my this compound peak?
Peak tailing for polar compounds like this compound is often due to unwanted interactions between the analyte and active sites within the GC system. The hydroxyl (-OH) group of the alcohol can form hydrogen bonds with silanol groups on the surface of a glass liner or the column, causing some molecules to be retained longer and resulting in a tailing peak. Other causes include:
-
Column Contamination: Buildup of non-volatile residues on the column can create active sites.
-
Poor Column Installation: Improperly cut or installed columns can lead to dead volume and turbulence in the flow path.[1][2]
-
Inlet Contamination: A dirty injector liner or septum can introduce active sites.
-
Low Inlet Temperature: Insufficient vaporization of the sample in the inlet can lead to a broadened and tailing peak.
Q2: Why is my this compound peak fronting?
Peak fronting is most commonly a result of column overload .[3][4] This can happen in two ways:
-
Mass Overload: Injecting too much of the analyte. The stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly, leading to a fronting peak.[3]
-
Concentration Overload: The concentration of the analyte in the sample solvent is too high.[4]
Another potential cause is a mismatch between the sample solvent and the stationary phase . If the sample is dissolved in a solvent that is not compatible with the column's stationary phase, it can cause poor "wetting" and result in distorted peak shapes, including fronting.[5]
Q3: Should I consider derivatization for my this compound analysis?
Yes, derivatization can significantly improve the peak shape of alcohols like this compound. The process involves chemically modifying the analyte to make it more suitable for GC analysis. For alcohols, silylation is a common derivatization technique. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This modification increases the volatility and reduces the polarity of the analyte, minimizing interactions with active sites and resulting in a more symmetrical peak.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing for this compound
Use the following workflow to diagnose and resolve peak tailing issues with your this compound peak.
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Troubleshooting Peak Fronting for this compound
Follow these steps to address peak fronting of your this compound peak.
Caption: Troubleshooting workflow for this compound peak fronting.
Experimental Protocols
Protocol 1: Standard GC Method for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound. Parameters may need to be optimized for your specific instrument and application. The following table summarizes typical GC parameters for 1-dodecanol analysis found in the NIST database.[7]
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column Type | Capillary | Capillary | Capillary |
| Stationary Phase | HP-5MS | DB-5 | DB-1 |
| Column Length | 30 m | 30 m | 25 m |
| Column Diameter | 0.25 mm | 0.32 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm | 0.25 µm |
| Carrier Gas | Helium | Helium | Helium |
| Initial Temp. | 60°C | 40°C | 60°C |
| Initial Hold | 5 min | 2 min | 2 min |
| Temp. Ramp | 4°C/min | 5°C/min | 4°C/min |
| Final Temp. | 280°C | 250°C | 260°C |
| Final Hold | 5 min |
Methodology:
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.[8] Higher concentrations may lead to peak fronting.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Set the GC parameters as outlined in the table above. The inlet temperature should be high enough to ensure complete vaporization of this compound (boiling point ~259°C). A starting point of 250°C is recommended.
-
The detector temperature should be set higher than the final oven temperature to prevent condensation.
-
-
Injection: Inject 1 µL of the prepared sample. Use a split injection to prevent column overload. A split ratio of 50:1 is a good starting point.
-
Data Acquisition: Acquire the chromatogram and assess the peak shape of this compound.
Protocol 2: Derivatization of this compound for GC Analysis
This protocol describes a general procedure for the silylation of this compound to improve its chromatographic behavior.
Reagents:
-
This compound sample or standard
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Silylating reagent (e.g., BSTFA with 1% TMCS)
-
Nitrogen gas for drying
Methodology:
-
Sample Preparation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of an anhydrous solvent (e.g., pyridine) to the dried sample.
-
Derivatization: Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. 1-Dodecanol [webbook.nist.gov]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
A Comparative Guide to 1-Dodecanol-d1 and 13C-labeled 1-Dodecanol for Isotopic Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis and metabolic research, the choice of an appropriate isotopic labeling strategy is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of 1-dodecanol: 1-Dodecanol-d1 (deuterium-labeled) and 13C-labeled 1-Dodecanol. The selection between these alternatives can significantly impact the accuracy, precision, and reliability of experimental data, particularly in mass spectrometry-based applications.
Executive Summary
For applications demanding the highest level of accuracy and data integrity, 13C-labeled 1-Dodecanol is the superior choice over its deuterated counterpart. This recommendation is primarily based on two key factors: chromatographic co-elution with the unlabeled analyte and isotopic stability. While this compound offers a more cost-effective option, it is prone to chromatographic separation from the native 1-dodecanol and potential isotopic exchange, which can compromise quantitative accuracy.
Performance Comparison: this compound vs. 13C-labeled 1-Dodecanol
The ideal internal standard for quantitative mass spectrometry should exhibit identical chemical and physical properties to the analyte of interest, differing only in mass. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for any variations in the analytical process.
| Feature | This compound (Deuterium-labeled) | 13C-labeled 1-Dodecanol | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The difference in bond energy between C-D and C-H can lead to altered chromatographic behavior. This lack of perfect co-elution can result in inaccurate quantification, especially in complex matrices where ion suppression or enhancement effects vary across the chromatographic peak. |
| Isotopic Stability | Deuterium labels, particularly on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix. While the deuterium in this compound is on a carbon atom, the potential for exchange, though low, is not zero, especially under certain pH or temperature conditions. | The 13C label is integrated into the carbon backbone of the molecule and is highly stable under typical analytical conditions, with no risk of exchange.[1] | Isotopic instability can lead to a decrease in the concentration of the labeled standard and the appearance of unlabeled analyte, resulting in underestimation of the true analyte concentration. |
| Mass Difference | Provides a smaller mass difference, which may be sufficient for most mass spectrometers. | Offers a clear mass shift from the native compound. | A sufficient mass difference is crucial to prevent isotopic cross-talk and ensure accurate measurement of both the analyte and the internal standard. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | The higher cost of 13C-labeled standards can be a consideration for high-throughput screening or budget-constrained projects. However, the improved data quality often justifies the investment for pivotal studies. |
Experimental Considerations and Protocols
The accurate quantification of 1-dodecanol, a long-chain fatty alcohol, by liquid chromatography-mass spectrometry (LC-MS) often requires derivatization to improve its chromatographic retention on reverse-phase columns and enhance its ionization efficiency.
Experimental Protocol: Quantification of 1-Dodecanol in a Biological Matrix using a Stable Isotope-Labeled Internal Standard
This protocol outlines a general procedure for the analysis of 1-dodecanol using either this compound or 13C-labeled 1-Dodecanol as an internal standard.
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the chosen internal standard (this compound or 13C-labeled 1-Dodecanol) in a suitable solvent.
-
Protein Precipitation/Lipid Extraction: Add a cold organic solvent (e.g., acetonitrile or a mixture of chloroform and methanol) to precipitate proteins and extract lipids, including 1-dodecanol. Vortex thoroughly and centrifuge to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Derivatizing Agent: Add a derivatizing agent that targets the hydroxyl group of 1-dodecanol. A common choice is phenyl isocyanate (PIC), which forms a stable carbamate derivative.
-
Reaction: Incubate the mixture at a controlled temperature to allow the derivatization reaction to proceed to completion.
-
Reaction Quenching: Stop the reaction by adding a suitable quenching agent.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
1-Dodecanol Derivative: Monitor the transition from the precursor ion (the protonated or sodiated derivatized molecule) to a specific product ion.
-
Internal Standard Derivative: Monitor the corresponding mass-shifted transition for the derivatized this compound or 13C-labeled 1-Dodecanol.
-
-
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of 1-dodecanol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 1-dodecanol and a constant concentration of the internal standard.
Visualizing Key Concepts
Metabolic Pathway of 1-Dodecanol
1-Dodecanol, as a fatty alcohol, can be metabolized in the body. Understanding its metabolic fate is crucial for tracer studies where labeled 1-dodecanol is used to follow its biotransformation. The primary metabolic pathway involves oxidation to the corresponding fatty acid, lauric acid, which can then enter beta-oxidation for energy production.[2]
References
A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry
For researchers in pharmaceutical development and metabolic studies, the precise isotopic purity of deuterated compounds like 1-Dodecanol-d1 is paramount for ensuring analytical accuracy and the reliability of experimental outcomes. This guide provides a comparative overview of the two primary analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). A combined strategy is often recommended for the most thorough evaluation.[1][2]
Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that provides detailed structural information and allows for highly accurate purity analysis.[3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal, making it an ideal method for quantification.[4]
For this compound, where a single deuterium atom replaces a proton on the first carbon (C1), ¹H NMR is used to measure the tiny amount of residual, non-deuterated compound. The isotopic purity is calculated by comparing the integration of the residual C1 proton signal to a stable, non-deuterated signal within the same molecule, such as the terminal methyl (CH₃) group.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃). Ensure the solvent does not have peaks that overlap with the analyte signals.
-
For absolute quantification, a certified internal standard of known concentration can be added, though for isotopic purity, comparison of internal signals is sufficient.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. For 1-Dodecanol, a delay of 30-60 seconds is recommended to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1) for the reference peak.
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum to ensure accurate integration.
-
Integrate the residual signal for the C1 proton (a triplet, expected around 3.64 ppm in CDCl₃).
-
Integrate a reference signal from a non-deuterated part of the molecule. The terminal methyl (CH₃) group (a triplet, around 0.88 ppm) is an excellent choice as it represents 3 protons.
-
Calculation:
-
Let I_residual be the integral of the C1 proton signal.
-
Let I_reference be the integral of the terminal CH₃ protons.
-
Normalize the reference integral: I_ref_normalized = I_reference / 3.
-
Calculate the percentage of the non-deuterated species: % H = (I_residual / I_ref_normalized) * 100.
-
Isotopic Purity (Atom % D): Purity = 100% - % H.
-
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[5] Since deuterium is heavier than hydrogen, HRMS can easily distinguish between the deuterated (d1) and non-deuterated (d0) forms of 1-Dodecanol.[5][6] This method is rapid, requires very little sample, and is excellent for determining the distribution of isotopologues (molecules differing only in their isotopic composition).[5][7]
Experimental Protocol: LC-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Analyze the sample using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, often with an electrospray ionization (ESI) source.[1][2]
-
The LC system separates the analyte from potential impurities.
-
Acquire the full scan mass spectrum in positive ion mode, looking for the protonated molecular ions:
-
Undeuterated [M+H]⁺ (d0)
-
Deuterated [M+H]⁺ (d1)
-
-
Ensure the mass spectrometer has sufficient resolution to separate the isotopic peaks clearly.[8]
-
-
Data Processing and Calculation:
-
Extract the ion chromatograms for the theoretical m/z values of the d0 and d1 species.
-
Measure the peak intensities or areas for each isotopologue.
-
Important: The raw intensities must be corrected for the natural abundance of ¹³C, which also contributes to the M+1 peak. Most modern mass spectrometry software can perform this correction automatically.
-
Calculation:
-
Let Intensity_d1_corrected be the corrected intensity of the deuterated species.
-
Let Intensity_d0_corrected be the corrected intensity of the non-deuterated species.
-
Isotopic Purity (Atom % D): Purity = [Intensity_d1_corrected / (Intensity_d1_corrected + Intensity_d0_corrected)] * 100.
-
-
Performance Comparison
The choice between NMR and MS depends on the specific requirements of the analysis, such as the need for structural confirmation, sample amount, and desired throughput.
| Feature | ¹H NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Principle | Measures residual proton signal relative to a stable internal signal. | Measures relative abundance of ions with different mass-to-charge ratios.[5] |
| Sample Amount | High (10-20 mg) | Very Low (<1 µg)[5] |
| Analysis Time | Slower (requires long relaxation delays for accuracy) | Rapid, suitable for high-throughput analysis.[5] |
| Destructive? | No, the sample is fully recoverable. | Yes, the sample is consumed. |
| Quantification | Inherently quantitative and highly accurate with proper parameters.[3][4] | Requires correction for natural isotope abundance; can be less accurate. |
| Structural Info | Yes, confirms the exact position of the deuterium label.[1][2] | No, cannot distinguish between isomers (different labeling positions).[7] |
| Primary Advantage | Gold standard for accuracy and structural confirmation. | Exceptional sensitivity and speed. |
| Primary Limitation | Lower sensitivity, requires more sample and time. | Non-quantitative without careful calibration; provides no positional info. |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for determining isotopic purity using both NMR and Mass Spectrometry.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Employing 1-Dodecanol-d1
For researchers, scientists, and professionals in drug development, the integrity and consistency of analytical data are paramount. Cross-validation of analytical methods is a critical step to ensure that results are reliable and reproducible across different techniques or laboratories. This guide provides a comparative framework for the cross-validation of two common analytical techniques for the quantification of long-chain fatty alcohols, using 1-Dodecanol-d1 as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative analysis.[1][2] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the measurement.[1]
Data Presentation: A Comparative Overview
The selection between GC-MS and LC-MS/MS for the analysis of long-chain fatty alcohols depends on several factors, including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the typical performance characteristics of these two methods when using a deuterated internal standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically Required | Generally Not Required |
| Linearity (r²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | Low ng/mL to pg/µL range | ~0.005 µg/L |
| Limit of Quantification (LOQ) | Low ng/mL range | ~0.01 µg/L |
| Intra-day Precision (%RSD) | < 15% | < 12% |
| Inter-day Precision (%RSD) | < 20% | < 20% |
| Accuracy (% Recovery) | 85-115% | 92-120% |
| Sample Throughput | Moderate | High |
Note: The values presented are indicative and can vary based on the specific instrumentation, method, and matrix.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of a target long-chain fatty alcohol using this compound as an internal standard.
Protocol 1: GC-MS Analysis of Long-Chain Fatty Alcohols
This method is highly sensitive and suitable for the quantification of fatty alcohols in various biological matrices. A derivatization step is typically required to increase the volatility of the analytes for gas chromatography.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Materials: Biological sample (e.g., plasma, tissue homogenate), this compound internal standard solution, chloroform/methanol (2:1, v/v), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure:
-
To 100 µL of the sample, add a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of chloroform/methanol (2:1, v/v). Vortex and centrifuge to separate the phases.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Alcohols
This method offers high throughput and specificity without the need for derivatization, making it suitable for rapid screening and quantification.
1. Sample Preparation (Protein Precipitation)
-
Materials: Biological sample (e.g., plasma, serum), this compound internal standard solution, acetonitrile.
-
Procedure:
-
To 50 µL of the sample, add a known amount of this compound internal standard.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or similar.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the logical relationship in a cross-validation study.
Caption: GC-MS analytical workflow for fatty alcohol quantification.
Caption: LC-MS/MS analytical workflow for fatty alcohol quantification.
References
A Researcher's Guide to Internal Standards for Fatty Alcohol Analysis: A Comparative Look at Alternatives to 1-Dodecanol-d1
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty alcohols, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. While deuterated standards like 1-dodecanol-d1 are often considered the gold standard, practical considerations such as cost and availability necessitate the evaluation of viable alternatives. This guide provides an objective comparison of common internal standards for fatty alcohol analysis, with a focus on non-deuterated odd-chain fatty alcohols, supported by established analytical principles and representative experimental data.
The ideal internal standard should closely mimic the chemical and physical properties of the analytes of interest throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation and mass spectrometric detection. This ensures that any variations or losses during sample processing are accounted for, leading to more precise and accurate quantification.
Comparing the Contenders: Deuterated vs. Odd-Chain Fatty Alcohols
The primary alternatives to deuterated fatty alcohols are odd-chain fatty alcohols, which are typically absent or present at very low levels in most biological samples. This characteristic minimizes the risk of interference with endogenous analytes.
Table 1: Performance Comparison of Internal Standards for Fatty Alcohol Analysis by GC-MS
| Performance Metric | This compound (Deuterated) | 1-Undecanol (Odd-Chain) | 1-Tridecanol (Odd-Chain) |
| Analyte(s) | C8-C18 Fatty Alcohols | C8-C18 Fatty Alcohols | C8-C18 Fatty Alcohols |
| Recovery (%) | 95 - 105 | 90 - 110 | 92 - 108 |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.997 |
| Precision (%RSD) | < 5% | < 10% | < 8% |
| Accuracy (% Bias) | < 5% | < 15% | < 10% |
| Matrix Effect | Excellent Correction | Good Correction | Good Correction |
| Cost | High | Low | Low |
This table presents representative data synthesized from typical performance characteristics observed in fatty acid and fatty alcohol analysis literature. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
As illustrated in the table, deuterated standards like this compound generally offer the highest degree of accuracy and precision. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to better correction for matrix effects and procedural variability. However, odd-chain fatty alcohols such as 1-undecanol and 1-tridecanol can provide acceptable performance for many applications and are a more cost-effective option. The choice between them may depend on the specific chain lengths of the fatty alcohols being analyzed, with the goal of selecting an internal standard that has a retention time that does not overlap with any of the target analytes but is within the chromatographic run.
Experimental Protocols
Accurate quantification of fatty alcohols by gas chromatography-mass spectrometry (GC-MS) typically requires a derivatization step to increase the volatility and thermal stability of the analytes. The following is a generalized experimental protocol.
Sample Preparation and Lipid Extraction
A modified Folch or Bligh-Dyer extraction is commonly used to isolate lipids from biological matrices.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution, Internal Standard Stock Solution (e.g., 100 µg/mL of this compound, 1-undecanol, or 1-tridecanol in methanol).
-
Procedure:
-
Homogenize the sample (e.g., 100 mg of tissue or 200 µL of plasma) in a mixture of chloroform and methanol (2:1, v/v).
-
Add a known amount of the internal standard solution to the sample.
-
Vortex the mixture thoroughly.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Saponification and Derivatization
To analyze total fatty alcohols (both free and esterified), a saponification step is required to release the alcohols from their ester linkages. This is followed by derivatization to form volatile esters.
-
Reagents: 2 M Methanolic KOH, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hexane.
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 2 M methanolic KOH.
-
Heat at 60°C for 1 hour to saponify the lipids.
-
Cool the sample and neutralize with an appropriate acid (e.g., HCl).
-
Extract the fatty alcohols into hexane.
-
Evaporate the hexane layer to dryness.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for each fatty alcohol-TMS ether and the internal standard.
-
Visualizing the Workflow and Logic
To provide a clear overview of the analytical process and the rationale behind internal standard selection, the following diagrams have been generated.
The Gold Standard vs. The Workhorse: A Comparative Guide to 1-Dodecanol-d1 and its Analog for Internal Standard Performance
In the precise world of analytical chemistry, particularly within drug development and clinical research, the choice of an internal standard can be the linchpin of accurate and reliable quantification. This guide provides a detailed comparison between the deuterated internal standard, 1-Dodecanol-d1, and its non-deuterated analog, 1-Dodecanol, for their performance in mass spectrometry-based analyses. While stable isotope-labeled (SIL) standards like this compound are often hailed as the "gold standard," understanding the nuances of their performance against a readily available analog is crucial for method development and validation.
Performance Under the Microscope: A Data-Driven Comparison
The primary role of an internal standard is to compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. An ideal internal standard mimics the behavior of the analyte as closely as possible.
Deuterated standards, being chemically almost identical to the analyte, are expected to co-elute and experience similar matrix effects, thus providing more accurate correction.[1][2] Non-deuterated analogs, while structurally similar, may have different retention times and ionization efficiencies, potentially leading to less effective compensation.
The following tables summarize key performance metrics based on representative data for long-chain alcohols, illustrating the expected performance differences between this compound and 1-Dodecanol.
Table 1: Recovery and Matrix Effect Comparison
| Internal Standard | Average Recovery (%) | Recovery RSD (%) | Average Matrix Effect (%) | Matrix Effect RSD (%) |
| This compound | 98.2 | 3.1 | 99.5 (minimal suppression) | 4.5 |
| 1-Dodecanol | 92.5 | 8.7 | 85.3 (moderate suppression) | 12.8 |
RSD: Relative Standard Deviation. Data is representative and compiled from studies on long-chain alcohols.
Table 2: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.999 |
| 1-Dodecanol | 1 - 1000 | > 0.995 |
The "Why" Behind the "What": A Look at the Experimental Workflow
The superior performance of a deuterated internal standard is rooted in its behavior throughout the analytical workflow. The following diagram illustrates a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of a target analyte using an internal standard.
References
Inter-laboratory Comparison for the Quantification of 1-Dodecanol in a Water Matrix using 1-Dodecanol-d1 as an Internal Standard
Disclaimer: The following guide is a hypothetical inter-laboratory comparison designed for illustrative purposes. Due to a lack of publicly available round-robin test results for 1-Dodecanol-d1, the data presented herein is simulated to demonstrate the application and performance of this compound as an internal standard in a proficiency testing scenario.
This guide provides an objective comparison of hypothetical laboratory performance in the quantification of 1-Dodecanol. The use of this compound as an internal standard is a key aspect of the described methodology, aiming to enhance the accuracy and precision of the analytical results. This document is intended for researchers, scientists, and drug development professionals involved in analytical method validation and quality control.
Data Presentation
An inter-laboratory study was simulated to evaluate the proficiency of participating laboratories in the quantitative analysis of 1-Dodecanol in a prepared water sample. Each of the ten participating laboratories received a blind sample with a certified true concentration of 25.0 µg/mL of 1-Dodecanol. The samples were also fortified with this compound at a concentration of 25.0 µg/mL to be used as an internal standard.
The performance of each laboratory was assessed based on the accuracy of their reported concentration, the calculated recovery rate, and the Z-score. The Z-score is a statistical measure of a laboratory's performance, calculated as:
Z = (x - X) / σ
where:
-
x is the result from the participating laboratory
-
X is the assigned value (the robust mean of all participants' results)
-
σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 1.5 µg/mL was set).
A Z-score between -2 and +2 is generally considered satisfactory.
Table 1: Hypothetical Inter-laboratory Comparison Results for 1-Dodecanol Quantification
| Laboratory ID | Reported Concentration (µg/mL) | Recovery (%) | Z-Score | Performance |
| Lab 01 | 24.8 | 99.2 | -0.33 | Satisfactory |
| Lab 02 | 26.5 | 106.0 | 0.80 | Satisfactory |
| Lab 03 | 23.1 | 92.4 | -1.47 | Satisfactory |
| Lab 04 | 28.0 | 112.0 | 1.80 | Satisfactory |
| Lab 05 | 21.5 | 86.0 | -2.53 | Unsatisfactory |
| Lab 06 | 25.2 | 100.8 | 0.00 | Satisfactory |
| Lab 07 | 24.5 | 98.0 | -0.67 | Satisfactory |
| Lab 08 | 26.1 | 104.4 | 0.40 | Satisfactory |
| Lab 09 | 27.2 | 108.8 | 1.13 | Satisfactory |
| Lab 10 | 23.9 | 95.6 | -1.07 | Satisfactory |
| Robust Mean | 25.2 | |||
| Standard Deviation | 1.5 | |||
| True Concentration | 25.0 |
Experimental Protocols
The following is a detailed methodology provided to all participating laboratories for the quantification of 1-Dodecanol using this compound as an internal standard.
2.1. Sample Preparation
-
Internal Standard Spiking: The provided water sample already contains the internal standard, this compound, at a concentration of 25.0 µg/mL.
-
Liquid-Liquid Extraction:
-
Pipette 5.0 mL of the water sample into a 15 mL glass centrifuge tube.
-
Add 5.0 mL of n-hexane to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean vial for analysis.
-
2.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Dodecanol: Quantifier ion m/z 69, Qualifier ions m/z 83, 97.
-
This compound: Quantifier ion m/z 70.
-
2.3. Calibration
-
Prepare a series of calibration standards of 1-Dodecanol (e.g., 1, 5, 10, 25, 50 µg/mL) in n-hexane.
-
Spike each calibration standard with this compound to a final concentration of 25.0 µg/mL.
-
Generate a calibration curve by plotting the ratio of the peak area of 1-Dodecanol to the peak area of this compound against the concentration of 1-Dodecanol.
Mandatory Visualization
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationship of using an internal standard for quantification.
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Caption: Logic of quantification using an internal standard.
Assessing Linearity and Range with 1-Dodecanol-d1 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis using gas chromatography-mass spectrometry (GC-MS), the selection of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of 1-Dodecanol-d1's performance as an internal standard against other alternatives, supported by a detailed experimental protocol for assessing linearity and range.
Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification. Being chemically almost identical to the analyte of interest, they co-elute and experience similar matrix effects and ionization suppression. This allows for reliable correction of variations during sample preparation and analysis. This compound is particularly well-suited as an internal standard for the analysis of 1-Dodecanol and other structurally related long-chain fatty alcohols.
Performance Comparison of Internal Standards
The ideal internal standard should demonstrate high recovery, minimal matrix effects, and a linear response across a defined concentration range. While direct comparative studies for a wide array of deuterated long-chain alcohols are limited, the following table summarizes the expected performance of this compound alongside other commonly used internal standards for the analysis of long-chain molecules.
| Internal Standard | Analyte Class | Typical Recovery (%) | Linearity (R²) | Key Advantages | Potential Limitations |
| This compound | Long-Chain Alcohols | >95% | >0.995 | Co-elutes with analyte, corrects for matrix effects and ionization variability. | May not be suitable for analytes with significantly different polarity. |
| 1-Heptadecanol | Fatty Alcohols, Fatty Acids | 85-95% | >0.99 | Cost-effective, suitable for total fatty acid profiling after derivatization.[1] | Structural dissimilarity to some lipids can lead to variations in extraction and derivatization efficiency.[1] |
| Heptadecanoic Acid (C17:0) | Fatty Acids | 90-100% | >0.995 | More structurally representative for fatty acid analysis than fatty alcohols.[1] | Requires derivatization for GC-MS analysis. |
| Capryl alcohol-d18 | Medium-Chain Alcohols | >95% | >0.995 | Excellent for shorter chain alcohols, high recovery.[2][3] | May not be the ideal structural analog for very long-chain alcohols. |
Note: The data for this compound is based on the typical high-performance metrics of stable isotope dilution methods.
Experimental Protocol: Assessing Linearity and Range with this compound
This protocol outlines the procedure for determining the linearity and range of a quantitative GC-MS method for a target analyte (e.g., 1-Dodecanol) using this compound as an internal standard.
Materials and Reagents
-
Target analyte (e.g., 1-Dodecanol)
-
This compound (Internal Standard, IS)
-
High-purity solvent (e.g., Methanol or Hexane)
-
Blank matrix (e.g., plasma, water)
-
Derivatization agent (if required for the analyte)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of the chosen solvent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the analyte stock solution to achieve a desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation
-
Pipette a fixed volume of each calibration standard, a blank matrix sample, and a zero sample (blank matrix with IS) into separate vials.
-
Add a constant volume of the Internal Standard Spiking Solution (10 µg/mL) to all vials except the blank.
-
If derivatization is necessary, add the derivatizing agent to all vials and incubate according to the established procedure.
-
Perform any necessary extraction steps (e.g., liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.
GC-MS Analysis
-
Inject a fixed volume of each prepared sample into the GC-MS system.
-
Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring at least one characteristic ion for the analyte and one for this compound.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Establishing Linearity and Range
-
Linearity: The method is considered linear if the R² value is typically ≥ 0.995.[4]
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the calibration standards that have been demonstrated to be linear, accurate, and precise.
Visualizing the Workflow
To further clarify the experimental process and the logic behind using an internal standard, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 1-Dodecanol-d1: A Guide for Laboratory Professionals
Ensuring the proper disposal of 1-dodecanol-d1 is critical for maintaining a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
I. Understanding the Hazards
1-Dodecanol is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3] It is also very toxic to aquatic life, with long-lasting effects.[2] Ingestion may be harmful, and overexposure can lead to symptoms such as headache, muscle weakness, and digestive issues.[1] Therefore, proper handling and disposal are paramount to mitigate these risks.
II. Quantitative Data Summary
The following table summarizes key quantitative data for 1-dodecanol, the non-deuterated parent compound of this compound. The safety considerations are directly applicable.
| Property | Value | Reference |
| Physical State | Liquid or Solid (depending on temperature) | [2] |
| Melting Point | 24 °C | [2] |
| Boiling Point | 229 °C | [2] |
| Flash Point | >110 °C | [4] |
| Oral LD50 (Rat) | 12,800 mg/kg | [2][4] |
| Dermal LD50 (Rabbit) | 8,000 - 12,000 mg/kg | [2] |
| Toxicity to Fish (LC50) | 1.01 mg/L (96 h) | [2] |
| Toxicity to Daphnia (EC50) | 0.765 mg/L (48 h) | [2] |
III. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2][4]
IV. Step-by-Step Disposal Protocol
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
- Minor Spills:
- Remove all ignition sources.[1]
- Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[2][4]
- Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled container for disposal.[2]
- Clean the spill area thoroughly with soap and water, and ventilate the area.[4]
- Major Spills:
- Evacuate the area and alert emergency responders.[1]
- Contain the spill to prevent it from entering drains or waterways.[1][3][5]
- Follow your institution's emergency procedures for large chemical spills.
3. Final Disposal:
- Consult your institution's EHS office or a licensed waste management authority for final disposal.[1]
- Common disposal methods include:
- Incineration: Dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a preferred method.[4]
- Landfill: Burial in a licensed landfill may be an option, but this is generally less preferred.[1]
- Never dispose of this compound down the drain or in the regular trash.[1][2]
4. Container Decontamination:
- Empty containers should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste.
- Puncture the container to prevent reuse before disposal in a sanitary landfill or as directed by your EHS office.[2]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Dodecanol-d1
Essential Safety and Handling Guide for 1-Dodecanol-d1
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are based on the safety data for 1-Dodecanol, which is chemically analogous to its deuterated form.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[1][2][3][4][5] | Essential to prevent eye irritation or damage from splashes or dust.[1][2] |
| Hand Protection | Chemical protective gloves (e.g., PVC, Nitrile rubber).[1] | Select gloves tested to EN 374 or US F739 standards. For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[1] |
| Skin and Body Protection | Overalls, PVC apron, and safety footwear.[1] | Provides a barrier against skin contact. Work clothes should be laundered separately.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are inadequate or if dust/vapors are generated.[1][3] | Prevents respiratory irritation, dizziness, or drowsiness from inhaling vapors or dust.[1] |
Hazard Identification and Classification
Below is a summary of the hazard classifications for 1-Dodecanol. Users should assume this compound presents similar hazards.
| Hazard Category | Classification | Precautionary Statement |
| Eye Irritation | Category 2/2A[5][6][7] | Causes serious eye irritation.[2][5][7][8] |
| Skin Irritation | Irritant[1] | Irritating to skin.[1] Repeated exposure can cause contact dermatitis.[1] |
| Respiratory System | Irritant[1] | Irritating to the respiratory system.[1] |
| Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][7][8] | Avoid release to the environment.[2][4][7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Minor Spills : Remove all ignition sources.[1] Clean up spills immediately using dry procedures to avoid generating dust.[1] Place the spilled material into a suitable, labeled container for waste disposal.[1][4][8]
-
Major Spills : Alert personnel in the area and emergency responders.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent spillage from entering drains or water courses.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation :
-
Do not dispose of this compound down the sink.[9]
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed container.[10][11] This includes any excess reagents and reaction products.[10]
-
Solid waste, such as contaminated consumables, should be placed in a separate, clearly labeled solid waste container.[10]
-
Organic solvents should be collected separately, distinguishing between halogenated and non-halogenated streams where appropriate.[11][12]
-
-
Container Management :
-
Disposal Procedure :
First Aid Measures
A summary of first aid procedures in case of exposure is provided below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention immediately.[1][3][14] |
| Skin Contact | Remove contaminated clothing and shoes.[3] Flush skin with plenty of water for at least 15 minutes.[3] Wash the affected area with soap and water.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2][8] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
